Lofepramine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H27ClN2O |
|---|---|
Molecular Weight |
422.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-(trideuteriomethyl)amino]ethanone |
InChI |
InChI=1S/C26H27ClN2O/c1-28(19-26(30)22-13-15-23(27)16-14-22)17-6-18-29-24-9-4-2-7-20(24)11-12-21-8-3-5-10-25(21)29/h2-5,7-10,13-16H,6,11-12,17-19H2,1H3/i1D3 |
InChI Key |
SAPNXPWPAUFAJU-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Lofepramine-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Lofepramine-d3, a deuterium-labeled isotopologue of the tricyclic antidepressant Lofepramine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug metabolism studies, pharmacokinetic analysis, and clinical trial sample analysis. This compound is primarily utilized as an internal standard in mass spectrometry-based bioanalytical methods, ensuring accurate quantification of the parent drug in complex biological matrices.[1]
Introduction to Lofepramine and the Role of Deuterium Labeling
Lofepramine is a tricyclic antidepressant (TCA) that functions by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin in the synaptic cleft.[1][2][3] This modulation of neurotransmitter levels is believed to be the primary mechanism behind its antidepressant effects.[1][2][3] Unlike some other TCAs, Lofepramine is known for its relatively lower toxicity and reduced anticholinergic side effects.[2] It is extensively metabolized in the body, with its major metabolite being desipramine, another active TCA.[2]
Deuterium labeling involves the substitution of one or more hydrogen atoms in a molecule with its heavier, stable isotope, deuterium. This substitution results in a molecule with a higher molecular weight but nearly identical chemical properties to the unlabeled parent compound. The key advantage of using deuterated compounds like this compound lies in their application as internal standards for quantitative analysis by mass spectrometry (MS).[1] The mass difference allows the analyte (Lofepramine) and the internal standard (this compound) to be distinguished by the mass spectrometer, while their similar physicochemical properties ensure they behave almost identically during sample preparation, chromatography, and ionization, thus correcting for any variations in the analytical process.
Synthesis of this compound
While specific, proprietary synthesis routes for commercially available this compound are not always publicly disclosed, a plausible and common approach involves the introduction of the deuterium label at a late stage of the synthesis of the parent Lofepramine molecule. General methods for deuterium labeling include direct hydrogen-deuterium (H/D) exchange, reductive deuteration, or the use of deuterated building blocks in the synthetic pathway.[4][5]
A logical synthetic strategy would involve the use of a deuterated methylating agent to introduce the three deuterium atoms onto the methylamino group of a suitable precursor.
Proposed Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis and subsequent purification of this compound.
Caption: A logical workflow for the synthesis of this compound.
Experimental Protocol: N-Alkylation with a Deuterated Reagent (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of this compound based on standard organic chemistry principles for N-alkylation.
-
Precursor Preparation: Start with a suitable precursor, such as N-desmethyl-lofepramine.
-
Reaction Setup: Dissolve the N-desmethyl-lofepramine precursor in an appropriate aprotic solvent (e.g., acetonitrile or DMF) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) to the reaction mixture to deprotonate the secondary amine.
-
Addition of Deuterated Reagent: Introduce a deuterated methylating agent, such as iodomethane-d3 (CD3I) or dimethyl-d6 sulfate ((CD3)2SO4), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at a suitable temperature (e.g., room temperature to 60 °C) and monitor the progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water.
-
Extraction: Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the crude product from the aqueous phase.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain pure this compound.
-
Final Characterization: Confirm the identity, purity, and isotopic enrichment of the final product using the characterization techniques described in the following section.
Characterization of this compound
The characterization of this compound is crucial to confirm its chemical identity, purity (both chemical and isotopic), and suitability for its intended use as an internal standard. The primary analytical techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, often coupled with a chromatographic separation method like High-Performance Liquid Chromatography (HPLC).
Characterization Workflow
The following diagram outlines the typical workflow for the characterization and quality control of synthesized this compound.
Caption: A typical workflow for the characterization of this compound.
Data Presentation: Physicochemical and Spectroscopic Properties
| Property | Value | Reference/Method |
| Chemical Formula | C₂₆H₂₄D₃ClN₂O | Calculated |
| Molecular Weight | 421.98 g/mol | Calculated |
| CAS Number | 1185083-78-6 | MedchemExpress |
| Appearance | White to off-white solid | Expected |
| Purity (HPLC) | ≥98% | HPLC-UV |
| Isotopic Purity | ≥99 atom % D | Mass Spectrometry |
| Storage Conditions | -20°C, protected from light and moisture | General recommendation for labeled compounds |
Experimental Protocols: Characterization Methods
A stability-indicating RP-HPLC method can be adapted for the purity assessment of this compound.[6]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Symmetry ODS (C18) RP Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: An isocratic mixture of a buffered aqueous phase and an organic solvent. For example, a mixture of 0.02 M Phosphate Buffer (pH adjusted to 2.80) and Acetonitrile (48:52 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 248 nm.[6]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like methanol and then diluted to an appropriate concentration for injection.[6]
Data Analysis: The chemical purity is determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.
LC-MS/MS is the definitive technique for confirming the identity and isotopic purity of this compound.
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like an Orbitrap).[7][8]
-
Chromatographic Conditions: Similar to the HPLC method described above, but often with a gradient elution to ensure good peak shape and separation from any potential impurities. A common mobile phase would consist of water with 0.1% formic acid and methanol with 0.1% formic acid.[7][9]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for tricyclic antidepressants.[7][10]
-
Mass Spectrometry Parameters:
-
Scan Mode: Full scan mode to determine the molecular ion peak and multiple reaction monitoring (MRM) for confirmation of fragmentation patterns.
-
Expected Molecular Ion: [M+H]⁺ at m/z ≈ 423.0.
-
MRM Transitions: Specific precursor-to-product ion transitions would be monitored to confirm the structure. These would be slightly different from those of unlabeled Lofepramine due to the presence of the deuterium atoms.
-
Data Analysis:
-
Identity Confirmation: The presence of the correct molecular ion and characteristic fragment ions confirms the identity of this compound.
-
Isotopic Purity: By analyzing the mass spectrum around the molecular ion peak, the relative abundance of the d3-labeled species compared to d0, d1, and d2 species can be determined, allowing for the calculation of the isotopic purity.
NMR spectroscopy provides detailed information about the molecular structure and the position of the deuterium label.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will be very similar to that of unlabeled Lofepramine, with the key difference being the absence or significant reduction in the signal corresponding to the N-methyl group. The integration of the remaining proton signals should be consistent with the structure.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show a signal for the deuterated methyl carbon (CD3) that is typically a multiplet due to coupling with deuterium, and it will be shifted slightly upfield compared to the corresponding CH3 signal in unlabeled Lofepramine.
-
²H NMR (Deuterium NMR): A deuterium NMR spectrum will show a signal at the chemical shift corresponding to the N-methyl group, confirming the location of the deuterium label.
Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for analysis.
Conclusion
The synthesis and rigorous characterization of this compound are essential for its reliable use as an internal standard in bioanalytical methods. The synthetic approach generally involves the incorporation of deuterium at a late stage, followed by comprehensive characterization using a combination of chromatographic and spectroscopic techniques. This guide provides a foundational understanding of the processes involved, offering valuable insights for researchers and professionals in the field of drug development and analysis. The detailed protocols and workflows serve as a practical reference for the preparation and quality control of this important analytical tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lofepramine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. hwb.gov.in [hwb.gov.in]
- 5. [Exhaustive Syntheses of Deuterium-labelled Compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Lofepramine and its Deuterated Form
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of the tricyclic antidepressant lofepramine and explores the theoretical basis for the pharmacological effects of its deuterated form. Lofepramine primarily functions as a norepinephrine reuptake inhibitor, with a secondary, less potent effect on serotonin reuptake. It is extensively metabolized to the active metabolite, desipramine, a potent and selective norepinephrine reuptake inhibitor that significantly contributes to the overall therapeutic effect. This guide summarizes the available quantitative data on receptor binding affinities and neurotransmitter reuptake inhibition for both lofepramine and desipramine. Detailed methodologies for key experimental protocols are provided to facilitate the replication and extension of these findings. Furthermore, signaling pathways, experimental workflows, and metabolic processes are visualized through detailed diagrams. While specific experimental data for a deuterated form of lofepramine is not publicly available, this guide discusses the potential impact of deuteration on its pharmacokinetic profile based on the principles of the kinetic isotope effect.
Introduction
Lofepramine is a third-generation tricyclic antidepressant (TCA) used in the treatment of major depressive disorder.[1][2] Structurally similar to imipramine, lofepramine is distinguished by a bulky p-chlorophenacyl group attached to the nitrogen atom of the propylamine side chain. This structural modification is believed to contribute to its lower toxicity and reduced anticholinergic side effects compared to earlier TCAs.[1] Lofepramine acts as a prodrug, with its primary active metabolite, desipramine, playing a crucial role in its mechanism of action.[3][4]
The exploration of deuterated forms of existing drugs has emerged as a strategy to improve their pharmacokinetic and metabolic profiles.[5][6] By replacing one or more hydrogen atoms with its stable isotope, deuterium, the carbon-deuterium bond's greater stability can slow down metabolic processes, potentially leading to a longer half-life, reduced formation of toxic metabolites, and an improved side-effect profile.[7] This guide will delve into the established mechanism of lofepramine and provide a theoretical framework for understanding the potential alterations in the mechanism of action of its deuterated counterpart.
Mechanism of Action of Lofepramine
The primary mechanism of action of lofepramine involves the inhibition of the reuptake of the monoamine neurotransmitter norepinephrine from the synaptic cleft.[1][8] To a lesser extent, it also inhibits the reuptake of serotonin.[1] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), lofepramine increases the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.[9]
Lofepramine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite, desipramine.[10] Desipramine is a potent and selective norepinephrine reuptake inhibitor and is considered to be a major contributor to the antidepressant effects of lofepramine.[1][10][11]
Quantitative Data: Receptor Binding Affinities and Transporter Inhibition
The following tables summarize the available quantitative data for lofepramine and its active metabolite, desipramine.
Table 1: Neurotransmitter Transporter Inhibition
| Compound | Transporter | IC50 (nM) | Ki (nM) |
| Lofepramine | Norepinephrine (NET) | - | Potent inhibitor[1][3] |
| Serotonin (SERT) | - | Moderate inhibitor[1] | |
| Desipramine | Norepinephrine (NET) | - | 0.8 - 4.4[10] |
| Serotonin (SERT) | - | 23 - 140[10] | |
| Dopamine (DAT) | - | >10,000[10] |
Table 2: Receptor Binding Affinities (Ki in nM)
| Receptor | Desipramine |
| Adrenergic | |
| α1 | 29 - 130 |
| α2 | 780 - 2,200 |
| Histamine | |
| H1 | 11 - 33 |
| Muscarinic | |
| M1-M5 | 83 - 250 |
Mechanism of Action of Deuterated Lofepramine (Theoretical)
Currently, there is a lack of publicly available experimental data specifically comparing the mechanism of action of lofepramine with its deuterated form, "Lofepramine-d3". However, based on the principles of the kinetic isotope effect, we can theorize the potential impact of deuteration.
The primary route of metabolism for lofepramine is N-demethylation and cleavage of the p-chlorophenacyl group, processes often mediated by cytochrome P450 enzymes like CYP2D6.[12] The carbon-hydrogen bonds at the sites of metabolic attack are key to these transformations. Replacing hydrogen with deuterium at these positions would create stronger carbon-deuterium bonds.
This increased bond strength can lead to a slower rate of metabolism.[7] Consequently, a deuterated form of lofepramine might exhibit:
-
A longer plasma half-life: Slower metabolism would lead to the parent drug remaining in the system for a longer duration.
-
Increased exposure to the parent drug (Lofepramine): A higher area under the curve (AUC) for lofepramine could be observed.
-
Altered metabolite profile: The rate of formation of desipramine and other metabolites could be reduced. This might lead to a different ratio of parent drug to active metabolite, potentially altering the overall pharmacological effect and side-effect profile.
It is important to emphasize that these are theoretical predictions. The actual effects of deuteration would depend on the specific position of the deuterium atoms and would need to be confirmed through rigorous experimental studies.
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized method for determining the binding affinity of lofepramine and its analogues to various receptors.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue).
-
Radioligand specific for the target receptor (e.g., [3H]-prazosin for α1-adrenergic receptors).
-
Test compounds (lofepramine, deuterated lofepramine, desipramine).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Reuptake Inhibition Assay
This protocol describes a general method for measuring the inhibition of norepinephrine and serotonin reuptake.
Objective: To determine the IC50 value of a test compound for the inhibition of neurotransmitter reuptake.
Materials:
-
Synaptosomes prepared from specific brain regions (e.g., rat cortex or hippocampus) or cells expressing the respective transporters (NET or SERT).[13][14]
-
Radiolabeled neurotransmitter ([3H]-norepinephrine or [3H]-serotonin).
-
Test compounds (lofepramine, deuterated lofepramine, desipramine).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound in the assay buffer.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.
-
Incubation: Incubate for a short period at 37°C to allow for transporter-mediated uptake.
-
Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold wash buffer.
-
Counting: Measure the radioactivity retained on the filters, which represents the amount of neurotransmitter taken up by the synaptosomes or cells.
-
Data Analysis: Plot the percentage of inhibition of uptake against the concentration of the test compound to determine the IC50 value.
In Vitro Metabolism Assay
This protocol outlines a general procedure for studying the metabolism of lofepramine and its deuterated form.
Objective: To identify metabolites and determine the rate of metabolism of a test compound.
Materials:
-
Human liver microsomes or recombinant CYP enzymes (e.g., CYP2D6).
-
NADPH regenerating system (to provide cofactors for CYP enzymes).
-
Test compounds (lofepramine, deuterated lofepramine).
-
Incubation buffer (e.g., phosphate buffer, pH 7.4).
-
Quenching solution (e.g., acetonitrile).
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation: Incubate the test compound with liver microsomes or recombinant enzymes in the presence of the NADPH regenerating system at 37°C.
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a quenching solution.
-
Analysis: Analyze the samples using LC-MS/MS to quantify the disappearance of the parent compound and the formation of metabolites over time.
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the parent compound. Identify the chemical structures of the metabolites based on their mass-to-charge ratios and fragmentation patterns.
Visualizations
Signaling Pathway of Lofepramine
Caption: Signaling pathway of lofepramine in the synapse.
Experimental Workflow for Neurotransmitter Reuptake Inhibition Assay
Caption: Workflow for neurotransmitter reuptake inhibition assay.
Metabolic Pathway of Lofepramine
References
- 1. A comparison of the pharmacological properties of the novel tricyclic antidepressant lofepramine with its major metabolite, desipramine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desipramine | C18H22N2 | CID 2995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lofepramine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Deuterated Paroxetine used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. bioscientia.de [bioscientia.de]
- 8. Pharmacokinetics of lofepramine in man: relationship to inhibition of noradrenaline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. Desipramine - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Metabolism of lofepramine and imipramine in liver microsomes from rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]
Pharmacological Profile of Lofepramine-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the pharmacological profile of Lofepramine. Specific quantitative data and experimental details for its deuterated analog, Lofepramine-d3, are not extensively available in public literature. The information presented herein is based on the well-characterized properties of Lofepramine, with the understanding that deuterium substitution is primarily intended to alter the pharmacokinetic profile, potentially affecting metabolism and exposure, without significantly changing the core pharmacodynamic mechanisms.
Introduction
Lofepramine is a third-generation tricyclic antidepressant (TCA) utilized in the treatment of major depressive disorder. It is structurally related to imipramine and is distinguished by a lower incidence of adverse effects, such as cardiotoxicity and anticholinergic side effects, compared to earlier TCAs. This compound is a deuterated isotopologue of Lofepramine, where three hydrogen atoms have been replaced by deuterium. This substitution is a strategy employed in drug development to potentially improve the pharmacokinetic properties of the parent molecule, primarily by slowing down metabolic processes and thereby increasing its half-life and exposure.
This guide provides a detailed examination of the pharmacological properties of Lofepramine as a surrogate for this compound, covering its mechanism of action, pharmacodynamics, and pharmacokinetics, supplemented with detailed experimental protocols and visual representations of key biological pathways.
Mechanism of Action
Lofepramine's primary mechanism of action involves the inhibition of the reuptake of norepinephrine (noradrenaline) and, to a lesser extent, serotonin from the synaptic cleft.[1][2] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), Lofepramine increases the concentration of these neurotransmitters in the synapse, enhancing neurotransmission.[1][2]
Lofepramine is extensively metabolized to an active metabolite, desipramine.[1][3] Desipramine is also a potent and relatively selective norepinephrine reuptake inhibitor, contributing significantly to the overall therapeutic effect of Lofepramine.[3]
Furthermore, chronic administration of antidepressants, including TCAs, has been shown to induce neuroadaptive changes in the brain. One notable effect is the upregulation of dopamine D3 receptor expression and function, which may contribute to the therapeutic response.[4][5][6][7]
Pharmacodynamics
The pharmacodynamic profile of Lofepramine is characterized by its interaction with various neurotransmitter transporters and receptors. The binding affinities (Ki) of Lofepramine for these targets are summarized in the table below. Lower Ki values indicate higher binding affinity.
Table 1: Receptor and Transporter Binding Profile of Lofepramine [1]
| Target | K_i_ (nM) |
| Norepinephrine Transporter (NET) | 16 |
| Serotonin Transporter (SERT) | 120 |
| Histamine H1 Receptor | 60 |
| Alpha-1 Adrenergic Receptor | 68 |
| Muscarinic Acetylcholine Receptor | 198 |
The inhibitory concentrations (IC50) provide a measure of the functional potency of a compound in inhibiting a specific biological process. The IC50 values for Lofepramine and its active metabolite, desipramine, are presented in the following table.
Table 2: Inhibitory Concentrations (IC50) of Lofepramine and Desipramine [8]
| Compound | Biological Target/Process | IC50 (mM) |
| Lofepramine | Membrane Stabilizing Effect | 357.40 +/- 25.00 |
| Desipramine | Membrane Stabilizing Effect | 75.99 +/- 14.40 |
Pharmacokinetics
Lofepramine is readily absorbed after oral administration and undergoes extensive first-pass metabolism in the liver.[9] The primary metabolic pathway is N-dealkylation to form desipramine.[1][3] The pharmacokinetic parameters of Lofepramine and its major active metabolite are crucial for understanding its clinical profile.
Table 3: Pharmacokinetic Parameters of Lofepramine and Desipramine [1][10]
| Parameter | Lofepramine | Desipramine |
| Bioavailability | 7% | Not applicable (metabolite) |
| Protein Binding | 99% | High |
| Elimination Half-life | Up to 5 hours | 12-24 hours |
| Metabolism | Hepatic (via Cytochrome P450, including CYP2D6) | Hepatic (CYP2D6) |
| Excretion | Urine and feces (mostly as metabolites) | Urine and feces |
The deuterium substitution in this compound is anticipated to alter these pharmacokinetic parameters, primarily by reducing the rate of metabolism. This "kinetic isotope effect" can lead to a longer half-life, increased plasma concentrations (AUC), and potentially a more favorable dosing regimen. However, specific pharmacokinetic data for this compound is not currently available.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to characterizing the pharmacological profile of compounds like this compound.
Radioligand Binding Assay for Norepinephrine Transporter (NET)
This protocol is adapted from established methods for determining the binding affinity of a test compound to the norepinephrine transporter.[11][12][13]
Objective: To determine the inhibitory constant (Ki) of a test compound for the human norepinephrine transporter (hNET).
Materials:
-
HEK-293 cells stably expressing hNET
-
[³H]Nisoxetine (radioligand)
-
Desipramine (non-specific binding control)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Polyethylenimine (PEI) coated filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK-293-hNET cells to confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 100-200 µg/mL in binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add binding buffer, the test compound at various concentrations, and the cell membrane preparation.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of desipramine (e.g., 1 µM).
-
Initiate the binding reaction by adding [³H]Nisoxetine at a concentration near its Kd (e.g., 1 nM).
-
Incubate the plate at 4°C for 120 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the PEI-coated filter plate using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell-Based Norepinephrine Uptake Assay
This protocol describes a method to measure the functional inhibition of norepinephrine uptake into cells expressing the norepinephrine transporter.[14][15][16][17][18]
Objective: To determine the IC50 of a test compound for the inhibition of norepinephrine uptake.
Materials:
-
SK-N-BE(2)C cells (human neuroblastoma cell line endogenously expressing NET) or other suitable cell line
-
[³H]Norepinephrine (radiolabeled substrate)
-
Test compound (e.g., this compound)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Cell culture plates
-
Scintillation fluid and counter
Procedure:
-
Cell Culture:
-
Plate SK-N-BE(2)C cells in 24- or 96-well plates and grow to a confluent monolayer.
-
-
Uptake Inhibition Assay:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-20 minutes at 37°C.
-
Initiate the uptake by adding [³H]Norepinephrine to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C to measure the initial rate of uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
-
Quantification:
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of [³H]Norepinephrine taken up by the cells at each concentration of the test compound.
-
Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of a test compound using human liver microsomes.[19][20][21][22][23]
Objective: To determine the in vitro metabolic stability of a test compound.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compound (e.g., this compound)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other organic solvent to stop the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL protein) and the test compound in phosphate buffer.
-
Pre-warm the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow relevant to the pharmacology of Lofepramine.
Caption: Norepinephrine Reuptake Inhibition by this compound.
Caption: Dopamine D3 Receptor Upregulation by Chronic Antidepressant Treatment.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Conclusion
This compound, as a deuterated analog of Lofepramine, is expected to share the same fundamental pharmacological mechanisms, primarily acting as a norepinephrine and serotonin reuptake inhibitor. Its active metabolite, desipramine, significantly contributes to its potent noradrenergic activity. The key difference anticipated with this compound lies in its pharmacokinetic profile, where deuterium substitution is likely to reduce metabolic clearance, potentially leading to an improved therapeutic window and patient compliance. While specific data for this compound is limited, the extensive knowledge of Lofepramine's pharmacology provides a robust framework for its continued development and clinical investigation. The experimental protocols and pathway diagrams provided in this guide offer a practical resource for researchers in the field of antidepressant drug discovery and development.
References
- 1. Lofepramine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Lofepramine Hydrochloride? [synapse.patsnap.com]
- 3. Desipramine - Wikipedia [en.wikipedia.org]
- 4. Dopamine D(3) receptor as a new pharmacological target for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of antidepressant drugs administered repeatedly on the dopamine D3 receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of dopamine in the mechanism of action of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine Receptors: Is It Possible to Become a Therapeutic Target for Depression? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of lofepramine and other related agents on the motility of Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of lofepramine in man: relationship to inhibition of noradrenaline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. moleculardevices.com [moleculardevices.com]
- 15. biocompare.com [biocompare.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. moleculardevices.com [moleculardevices.com]
- 19. Metabolism and bioactivation of the tricyclic antidepressant amitriptyline in human liver microsomes and human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bioactivation of the tricyclic antidepressant amitriptyline and its metabolite nortriptyline to arene oxide intermediates in human liver microsomes and recombinant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Induction of drug-metabolizing enzymes by tricyclic antidepressants in human liver: characterization and partial resolution of cytochromes P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Isotopic Labeling of Lofepramine: A Technical Guide for Research Professionals
An In-depth Guide to the Synthesis, Application, and Analysis of Isotopically Labeled Lofepramine for Advanced Research
This technical guide provides a comprehensive overview of the isotopic labeling of lofepramine, a tricyclic antidepressant, for its application in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed insights into synthetic strategies, experimental protocols, and data analysis. While specific experimental data for the isotopic labeling of lofepramine is limited in publicly available literature, this guide combines established isotopic labeling principles with data from structurally related compounds to provide a robust framework for researchers.
Introduction to Isotopic Labeling in Drug Development
Isotopic labeling is a critical technique in modern drug discovery and development. By replacing one or more atoms of a drug molecule with their corresponding isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹⁴C), researchers can trace the drug's fate within a biological system without altering its fundamental chemical and pharmacological properties. This technique is invaluable for absorption, distribution, metabolism, and excretion (ADME) studies, pharmacokinetic (PK) and pharmacodynamic (PD) modeling, and as internal standards for quantitative bioanalysis.
Lofepramine, a tricyclic antidepressant, is extensively metabolized in the body, primarily to desipramine.[1][2][3][4][5] The use of isotopically labeled lofepramine is essential for accurately elucidating its metabolic pathways and understanding the contribution of its metabolites to the overall therapeutic effect and side-effect profile.
Isotopic Labeling Strategies for Lofepramine
The choice of isotope and labeling position is crucial and depends on the intended application. Common isotopes used in drug metabolism studies include deuterium (²H or D), tritium (³H or T), and carbon-14 (¹⁴C).
-
Deuterium (²H) Labeling: Stable isotopes like deuterium are non-radioactive and can be detected by mass spectrometry. Lofepramine-d3 is a commercially available deuterated form of lofepramine.[6] Deuteration at metabolically stable positions can also be used to intentionally alter the metabolic profile of a drug, a strategy known as the "deuterium effect."
-
Tritium (³H) Labeling: Tritium is a radioactive isotope of hydrogen that emits low-energy beta particles, making it suitable for quantitative whole-body autoradiography and in vitro receptor binding assays.
-
Carbon-14 (¹⁴C) Labeling: Carbon-14 is a long-lived beta-emitting radioisotope. Incorporating ¹⁴C into the core structure of lofepramine allows for accurate mass balance studies, ensuring that all drug-related material is accounted for.
The position of the isotopic label should be chosen carefully to be metabolically stable for most applications, preventing premature loss of the label and ensuring that the tracer accurately reflects the fate of the parent molecule.
Proposed Synthetic Protocols for Isotopically Labeled Lofepramine
While specific literature detailing the synthesis of isotopically labeled lofepramine is scarce, plausible synthetic routes can be proposed based on the known synthesis of lofepramine and general isotopic labeling techniques.
Proposed Synthesis of Deuterated Lofepramine (Lofepramine-d₃)
A potential route for the synthesis of Lofepramine-d₃ could involve the use of a deuterated methylating agent to introduce the trideuteromethyl group in the final step of the synthesis of the side chain, prior to its attachment to the dibenzazepine core.
Hypothetical Experimental Protocol:
-
Preparation of the N-desmethyl precursor: The synthesis would start from the N-desmethyl-N-(3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)amine.
-
Reductive Amination with Deuterated Formaldehyde: The precursor would be subjected to reductive amination using deuterated formaldehyde (CD₂O) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The use of CD₂O would introduce two deuterium atoms. A subsequent reduction step using a deuterium source would introduce the third deuterium atom.
-
Purification: The final product, Lofepramine-d₃, would be purified by column chromatography or preparative HPLC.
Proposed Synthesis of Carbon-14 Labeled Lofepramine ([¹⁴C]Lofepramine)
For mass balance studies, labeling the dibenzazepine core is often preferred. A potential strategy involves introducing ¹⁴C at a stable position within the tricyclic system.
Hypothetical Experimental Protocol:
-
Synthesis of a ¹⁴C-labeled precursor: A key intermediate, such as a ¹⁴C-labeled iminodibenzyl derivative, would need to be synthesized. This could potentially be achieved through a multi-step synthesis starting from a simple ¹⁴C-labeled building block like [¹⁴C]aniline.
-
Attachment of the side chain: The ¹⁴C-labeled dibenzazepine core would then be alkylated with the appropriate aminoalkyl side chain to yield [¹⁴C]Lofepramine.
-
Purification: Radiochemical purity would be established using radio-HPLC, and the specific activity would be determined.
Quantitative Data Summary
The following tables summarize hypothetical, yet realistic, quantitative data for the proposed syntheses of isotopically labeled lofepramine. These values are based on typical yields and purities achieved for similar compounds and should be used as a reference for experimental planning.
Table 1: Proposed Synthesis of Lofepramine-d₃
| Parameter | Value |
| Starting Material | N-desmethyl-N-(3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)amine |
| Labeling Reagent | Deuterated Paraformaldehyde (CD₂O)n |
| Reducing Agent | Sodium Triacetoxyborohydride |
| Hypothetical Yield | 75% |
| Isotopic Enrichment | >98% D₃ |
| Chemical Purity (HPLC) | >99% |
Table 2: Proposed Synthesis of [¹⁴C]Lofepramine
| Parameter | Value |
| Starting Material | [¹⁴C]Iminodibenzyl |
| Labeling Position | Dibenzazepine core |
| Hypothetical Radiochemical Yield | 40% |
| Specific Activity | 50-60 mCi/mmol |
| Radiochemical Purity (radio-HPLC) | >98% |
Visualizing Lofepramine's Metabolic Pathway and Experimental Workflows
Understanding the metabolic fate of lofepramine and designing robust experimental workflows are crucial for its development. The following diagrams, generated using the DOT language, visualize these complex processes.
Caption: Metabolic pathway of lofepramine.
Caption: Experimental workflow for a pharmacokinetic study.
Analytical Methodologies
The accurate quantification of isotopically labeled lofepramine and its metabolites is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and selectivity.
Key Considerations for Analytical Method Development:
-
Internal Standard: A stable isotope-labeled version of the analyte (e.g., Lofepramine-d₃) is the ideal internal standard as it co-elutes with the analyte and compensates for matrix effects and variations in instrument response.
-
Chromatography: Reversed-phase HPLC is typically employed to separate lofepramine from its metabolites and endogenous matrix components.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides the necessary selectivity and sensitivity for quantification at low concentrations in biological matrices.
-
Validation: The analytical method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, and stability.
Conclusion
References
- 1. Lofepramine - Wikipedia [en.wikipedia.org]
- 2. Lofepramine | C26H27ClN2O | CID 3947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolism of lofepramine and imipramine in liver microsomes from rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Lofepramine Hydrochloride? [synapse.patsnap.com]
- 5. EP1793829A1 - Use of pharmaceutical compositions of lofepramine for the treatment of adhd, cfs, fm and depression - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
Lofepramine-d3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lofepramine-d3, a deuterated analog of the tricyclic antidepressant Lofepramine. This document is intended for researchers, scientists, and professionals in drug development, offering key data, experimental methodologies, and a visualization of its mechanism of action.
Core Data Presentation
This compound is the deuterium-labeled version of Lofepramine. The incorporation of deuterium isotopes provides a valuable tool for various research applications, particularly in pharmacokinetic studies and as an internal standard in analytical assays.
| Parameter | Value | Source |
| CAS Number | 1185083-78-6 | [cite: ] |
| Molecular Weight | 421.98 g/mol | [cite: ] |
| Chemical Formula | C₂₆H₂₄D₃ClN₂O | [cite: ] |
Mechanism of Action
Lofepramine primarily functions as a serotonin and norepinephrine reuptake inhibitor (SNRI). By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic neuron, it increases the concentration of these neurotransmitters in the synaptic cleft. This enhanced neurotransmission is believed to be the primary mechanism behind its antidepressant effects. Furthermore, Lofepramine is metabolized in the body to desipramine, another potent norepinephrine reuptake inhibitor, which contributes to its overall therapeutic action.
Signaling Pathway
The following diagram illustrates the mechanism of action of Lofepramine at the synaptic level.
Caption: Mechanism of action of Lofepramine at the neuronal synapse.
Experimental Protocols
This compound is an ideal internal standard for the quantitative analysis of Lofepramine in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). Below is a representative experimental protocol for the extraction and analysis of Lofepramine from a biological sample, utilizing this compound.
Objective: To quantify the concentration of Lofepramine in a plasma sample using a deuterated internal standard.
Materials:
-
Lofepramine analytical standard
-
This compound internal standard
-
HPLC-grade methanol and acetonitrile
-
Formic acid
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges
-
Vortex mixer
-
Centrifuge
-
LC-MS system
Procedure:
-
Preparation of Standard and Internal Standard Solutions:
-
Prepare a stock solution of Lofepramine at a concentration of 1 mg/mL in methanol.
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
From these stock solutions, prepare working solutions at appropriate concentrations for creating a calibration curve and for spiking the internal standard.
-
-
Sample Preparation:
-
To 100 µL of the plasma sample, add 10 µL of the this compound internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Lofepramine from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both Lofepramine and this compound.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of Lofepramine to this compound against the concentration of the calibration standards.
-
Determine the concentration of Lofepramine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflow
The following diagram outlines the general workflow for a typical quantitative analysis using this compound as an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Physical and chemical properties of Lofepramine-d3
An In-depth Technical Guide to the Physical and Chemical Properties of Lofepramine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated analog of the tricyclic antidepressant Lofepramine. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.
Chemical Identity and Physical Properties
This compound is a stable isotope-labeled version of Lofepramine, where three hydrogen atoms on the methyl group have been replaced with deuterium. This labeling is particularly useful in analytical chemistry, especially in mass spectrometry-based assays, where it serves as an internal standard for the accurate quantification of Lofepramine in biological matrices.[1]
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-Chlorophenyl)-2-[--INVALID-LINK--amino]ethanone | [2] |
| Synonym(s) | Amplit-d3, Leo 640-d3, Lopramine-d3 | [2] |
| CAS Number | 1185083-78-6 | [1][2] |
| Molecular Formula | C₂₆H₂₄D₃ClN₂O | [2] |
| Molecular Weight | 421.98 g/mol | [1][2] |
| Appearance | Crystalline solid | [3] |
| Storage Temperature | -20°C | [3][4] |
Table 2: Physical Properties of Lofepramine (Non-deuterated form for reference)
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₇ClN₂O | [5][6][7] |
| Molecular Weight | 418.97 g/mol | [5][6][7][8] |
| Melting Point | 104-106 °C | [9] |
| UV/Vis. λmax | 251 nm | [3][10] |
Solubility
The solubility of Lofepramine has been reported in various organic solvents. It is sparingly soluble in aqueous buffers.[3] For maximum solubility in aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute with the aqueous buffer.[3]
Table 3: Solubility of Lofepramine
| Solvent | Solubility | Source(s) |
| DMSO | ~3 mg/mL | [3][4][10] |
| Dimethyl formamide (DMF) | ~10 mg/mL | [3][4][10] |
| Ethanol | 10 mM | [8] |
| DMF:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [3][4][10] |
| Water | 1.4 x 10⁻² mg/L (estimated) | [11] |
Spectroscopic Data
-
Mass Spectrometry (MS): In mass spectrometry, this compound will exhibit a molecular ion peak that is 3 mass units higher than that of unlabeled Lofepramine due to the presence of three deuterium atoms. This distinct mass difference allows for its use as an internal standard in quantitative LC-MS/MS assays.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound will lack the signal corresponding to the N-methyl protons. The ¹³C NMR spectrum will show a characteristic triplet for the carbon attached to the deuterium atoms due to C-D coupling.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-D stretching vibrations, which are at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹).
Experimental Protocols
Synthesis of Lofepramine
A general manufacturing process for Lofepramine involves the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with 1-(4-chlorophenyl)-2-[(3-chloropropyl)methylamino]ethanone in the presence of a base like sodium amide in a suitable solvent such as toluene.[11]
Caption: General synthesis workflow for Lofepramine.
Analytical Methodology: LC-MS/MS for Quantification in Plasma
Lofepramine and other tricyclic antidepressants are commonly quantified in biological matrices like plasma or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13] this compound serves as an ideal internal standard for this purpose.
Workflow for LC-MS/MS Analysis:
-
Sample Preparation: Plasma or serum samples are subjected to protein precipitation, often using a solvent like acetonitrile, to remove larger molecules. The deuterated internal standard (this compound) is added at a known concentration at the beginning of this process.
-
Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reverse-phase column (e.g., C18) is typically used to separate the analyte from other components in the matrix.
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Lofepramine and this compound are monitored.
-
Quantification: The peak area ratio of the analyte (Lofepramine) to the internal standard (this compound) is used to calculate the concentration of Lofepramine in the original sample by comparing it to a calibration curve.
Caption: Workflow for the quantification of Lofepramine in plasma using LC-MS/MS.
Mechanism of Action
Lofepramine is a tricyclic antidepressant that primarily acts as a serotonin and norepinephrine reuptake inhibitor (SNRI).[14] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron, Lofepramine increases the concentration of these neurotransmitters in the synaptic cleft.[15][14] This enhanced neurotransmission is believed to be responsible for its antidepressant effects.[15] Lofepramine is a prodrug that is metabolized in the liver to desipramine, which is also a potent norepinephrine reuptake inhibitor.[5][6][14]
Caption: Mechanism of action of Lofepramine at the synapse.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vivanls.com [vivanls.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. Lofepramine - Wikipedia [en.wikipedia.org]
- 6. medkoo.com [medkoo.com]
- 7. scbt.com [scbt.com]
- 8. Lofepramine (CAS 23047-25-8): R&D Systems [rndsystems.com]
- 9. Lofepramine | C26H27ClN2O | CID 3947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Page loading... [wap.guidechem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. egrove.olemiss.edu [egrove.olemiss.edu]
- 14. What is Lofepramine Hydrochloride used for? [synapse.patsnap.com]
- 15. What is the mechanism of Lofepramine Hydrochloride? [synapse.patsnap.com]
The Metabolic Pathway of Lofepramine to Desipramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lofepramine is a tricyclic antidepressant (TCA) utilized in the management of depressive disorders. Structurally related to imipramine, lofepramine is distinguished by its lower toxicity and reduced anticholinergic side effects. A significant aspect of its pharmacology is its extensive first-pass metabolism in the liver to form desipramine, an active metabolite which is also a potent antidepressant.[1][2][3] Understanding the intricacies of this metabolic conversion is crucial for drug development, predicting drug-drug interactions, and optimizing therapeutic outcomes. This guide provides an in-depth technical overview of the metabolic pathway from lofepramine to desipramine, including the enzymes involved, kinetic considerations, and detailed experimental protocols for its investigation.
The Core Metabolic Pathway: N-Dealkylation of Lofepramine
The primary metabolic transformation of lofepramine is its conversion to desipramine. This reaction involves the cleavage of the N-(4-chlorobenzoylmethyl) group from the tertiary amine of lofepramine, resulting in the formation of the secondary amine, desipramine.[4] This process is a classic example of N-dealkylation, a common metabolic route for many xenobiotics.
The metabolic conversion is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[4][5] While multiple CYP isoforms are known to metabolize tricyclic antidepressants, CYP2D6 has been identified as a key enzyme in the metabolism of both lofepramine and the subsequent hydroxylation of its metabolite, desipramine.[2][6][7] Other isoforms, such as CYP2C19 and CYP1A2, are also known to be involved in the N-demethylation of other tricyclic antidepressants and may contribute to the metabolism of lofepramine.[8][9]
The overall metabolic scheme of lofepramine is complex, with parallel pathways leading to various metabolites. In vitro studies using rat and human liver microsomes have shown that in addition to desipramine (DMI), other metabolites such as 2-hydroxydesipramine (2-OH-DMI) and didesmethylimipramine (DDMI) are formed.[4] Interestingly, lofepramine can also be metabolized to unique compounds like 2-hydroxylofepramine and desmethyllofepramine. The formation of DDMI is thought to occur through two parallel pathways: one via the N-demethylation of desipramine, and another via desmethyllofepramine.[4]
Below is a diagram illustrating the primary metabolic pathway of lofepramine to desipramine and its subsequent metabolites.
References
- 1. Pharmacokinetics of lofepramine in man: relationship to inhibition of noradrenaline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A comparison of the pharmacological properties of the novel tricyclic antidepressant lofepramine with its major metabolite, desipramine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of lofepramine and imipramine in liver microsomes from rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of lofepramine by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imipramine Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hydroxylation and demethylation of the tricyclic antidepressant nortriptyline by cDNA-expressed human cytochrome P-450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacology of Lofepramine and Its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological properties of the tricyclic antidepressant lofepramine and its primary active metabolites. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering insights into the compound's mechanism of action, metabolic pathways, and receptor interaction profiles.
Introduction
Lofepramine is a third-generation tricyclic antidepressant (TCA) characterized by a more favorable side-effect profile compared to its predecessors.[1] Its therapeutic efficacy is attributed not only to the parent compound but also to its active metabolites, primarily desipramine.[2][3] Understanding the in vitro pharmacology of lofepramine and its metabolic products is crucial for elucidating its complete mechanism of action and for the development of novel therapeutic agents with improved selectivity and safety. This guide summarizes key quantitative data, details experimental protocols from seminal studies, and provides visual representations of metabolic and signaling pathways.
In Vitro Metabolism
In vitro studies using rat and human liver microsomes have elucidated the metabolic fate of lofepramine. The primary metabolic pathways involve hydroxylation and demethylation, catalyzed by a NADPH-generating system.[4][5]
Key Metabolic Reactions:
-
N-demethylation: Lofepramine is metabolized to desipramine (DMI), a potent antidepressant in its own right.[4][5]
-
Hydroxylation: Both lofepramine and desipramine undergo hydroxylation, leading to the formation of metabolites such as 2-hydroxylofepramine and 2-hydroxydesipramine (2-OH-DMI).[4][5]
-
Further Demethylation: Desipramine can be further demethylated to didesmethylimipramine (DDMI).[4][5] Lofepramine can also be metabolized to desmethyllofepramine, which can then be converted to DDMI, indicating parallel metabolic pathways.[4][5]
The metabolic conversion of lofepramine is significant as its major metabolite, desipramine, has a longer plasma half-life (approximately 24 hours) compared to the parent drug (4-6 hours), contributing substantially to the overall therapeutic effect.[2][3]
Experimental Protocol: In Vitro Metabolism in Liver Microsomes
The following protocol is a generalized representation based on methodologies described in the literature for studying in vitro drug metabolism.[4][5]
Objective: To identify and quantify the metabolites of lofepramine produced by liver microsomes.
Materials:
-
Lofepramine hydrochloride
-
Rat or human liver microsomes
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Human serum albumin
-
Authentic reference standards for suspected metabolites (e.g., desipramine, 2-hydroxydesipramine, didesmethylimipramine)
-
Acetonitrile or other suitable organic solvent for extraction
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometry)
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes, the NADPH-generating system, and human serum albumin in a phosphate buffer. Human serum albumin is included to enhance the solubility and stability of the compounds.[4]
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add lofepramine (dissolved in a suitable solvent, e.g., ethanol or DMSO, at a low final concentration to avoid enzyme inhibition) to the incubation mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes). Time-course experiments can be performed by taking aliquots at different time points.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This also serves to precipitate proteins.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant containing the parent drug and its metabolites. The supernatant may be further concentrated or diluted as needed for analysis.
-
HPLC Analysis: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., reversed-phase C18) and a mobile phase optimized for the separation of lofepramine and its metabolites.
-
Metabolite Identification and Quantification: Identify the metabolites by comparing their retention times with those of the authentic reference standards. Quantify the metabolites by constructing a standard curve for each reference compound.
Quantitative Data: Transporter Inhibition and Receptor Binding
The primary mechanism of action of lofepramine and its active metabolite desipramine is the inhibition of norepinephrine (NE) and serotonin (5-HT) reuptake by blocking their respective transporters, the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1][6][7] Their affinity for various neurotransmitter receptors contributes to their overall pharmacological profile and side effects.
Monoamine Transporter Inhibition
The inhibitory potency of lofepramine and desipramine on monoamine transporters is typically quantified by their IC50 values.
| Compound | Transporter | IC50 (nM) | Species/System | Reference |
| Lofepramine | NET | Potent inhibitor | In vitro | [8][9] |
| SERT | Moderate inhibitor | In vitro | [6] | |
| Desipramine | NET | 0.7 - 6.2 | Human/Rat | [10][11] |
| SERT | 158 | Rat | [10] | |
| DAT | ~10,000 | In vitro | [12] |
NET: Norepinephrine Transporter; SERT: Serotonin Transporter; DAT: Dopamine Transporter.
Receptor Binding Affinities
The binding affinities of lofepramine and its metabolites to various neurotransmitter receptors are expressed as Ki values (in nM). A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Species/System | Reference |
| Lofepramine | Muscarinic Acetylcholine | Less potent than desipramine | Human | [8][9] |
| Desipramine | Muscarinic Acetylcholine | Potent antagonist | Human | [8][9] |
| α2A-Adrenergic | 4,620 | HEK 293 cells | [9] | |
| High-affinity [3H]desipramine binding site (likely NET) | 50 - 110 | Human brain tissue | [4] |
Experimental Protocols: In Vitro Assays
Neurotransmitter Reuptake Inhibition Assay
This protocol outlines a general method for determining the IC50 values of compounds for the inhibition of norepinephrine and serotonin reuptake, based on common in vitro techniques.[13][14][15]
Objective: To measure the potency of lofepramine and its metabolites in inhibiting neurotransmitter reuptake in vitro.
Materials:
-
Cell line stably expressing the human norepinephrine transporter (hNET) or serotonin transporter (hSERT) (e.g., HEK293 or SK-N-BE(2)C cells).[13]
-
Radiolabeled neurotransmitter (e.g., [3H]norepinephrine or [3H]serotonin).
-
Test compounds (lofepramine, desipramine, etc.) at various concentrations.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation cocktail and a scintillation counter.
-
Alternatively, a fluorescent substrate-based assay kit can be used.[1][3]
Procedure:
-
Cell Culture: Culture the hNET or hSERT expressing cells to confluence in appropriate multi-well plates.
-
Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer. Prepare the radiolabeled neurotransmitter solution in the assay buffer.
-
Pre-incubation with Inhibitor: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compounds for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.
-
Incubation: Incubate the plates for a short period (e.g., 10-30 minutes) at 37°C to allow for neurotransmitter uptake.
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. This removes the extracellular radiolabeled neurotransmitter.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis of the concentration-response curve. Specific uptake is calculated as the difference between total uptake (in the absence of any inhibitor) and non-specific uptake (in the presence of a high concentration of a known potent inhibitor).
Receptor Binding Assay
This protocol provides a general framework for determining the binding affinity (Ki) of compounds to specific receptors using radioligand binding assays.
Objective: To determine the affinity of lofepramine and its metabolites for various neurotransmitter receptors.
Materials:
-
Tissue homogenates or cell membranes expressing the receptor of interest (e.g., human caudate nucleus for muscarinic receptors).[16]
-
Radioligand specific for the receptor (e.g., [3H]quinuclidinyl benzilate for muscarinic receptors).[16]
-
Test compounds (lofepramine, desipramine, etc.) at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In assay tubes, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound in the assay buffer.
-
Equilibrium: Incubate the mixture for a sufficient time at a specific temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound, which is the concentration that displaces 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Metabolic Pathway of Lofepramine
Caption: In vitro metabolic pathways of lofepramine.
Experimental Workflow for Neurotransmitter Uptake Inhibition Assay
References
- 1. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 2. The effect of lofepramine and other related agents on the motility of Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moleculardevices.com [moleculardevices.com]
- 4. High- and low-affinity [3H]desipramine-binding sites in human postmortem brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of lofepramine and imipramine in liver microsomes from rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Lofepramine Hydrochloride? [synapse.patsnap.com]
- 7. An investigation of the antidepressant properties of lofepramine and its desmethylated metabolites in the forced swim and olfactory bulbectomized rat models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the pharmacological properties of the novel tricyclic antidepressant lofepramine with its major metabolite, desipramine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Antidepressant Desipramine Is an Arrestin-biased Ligand at the α2A-Adrenergic Receptor Driving Receptor Down-regulation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of organic cation transporter 3 (SLC22A3) inhibition as a potential mechanism of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Uptake and Release of Norepinephrine by Serotonergic Terminals in Norepinephrine Transporter Knock-Out Mice: Implications for the Action of Selective Serotonin Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antagonism by antidepressants of muscarinic acetylcholine receptors of human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Lofepramine-d3 for Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lofepramine, a tricyclic antidepressant (TCA), primarily functions by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin, thereby increasing the concentration of these neurotransmitters in the synaptic cleft.[1][2][3][4][5] It is known for a more favorable side-effect profile compared to older TCAs.[2][5] Lofepramine is extensively metabolized to the active metabolite desipramine, which is also a potent norepinephrine reuptake inhibitor.[1][4][5][6]
Lofepramine-d3 is a deuterated version of lofepramine, meaning specific hydrogen atoms have been replaced by their heavier isotope, deuterium.[7] This isotopic substitution offers significant advantages in preclinical research.[7] The stronger carbon-deuterium bond can alter the rate of metabolism, potentially leading to a more favorable pharmacokinetic profile.[7] In research settings, deuterated compounds are invaluable tools for metabolic studies, allowing for easier tracking and identification of metabolites, and can serve as internal standards for quantitative bioanalysis.[8][9][10][11] This guide provides an in-depth overview of the preclinical applications of this compound, focusing on its mechanism of action, relevant experimental protocols, and the theoretical benefits of deuteration in research.
Mechanism of Action
Lofepramine's primary mechanism of action is the inhibition of the norepinephrine transporter (NET), leading to increased extracellular levels of norepinephrine.[3][4][5] This, in turn, modulates downstream signaling pathways associated with mood regulation. To a lesser degree, it also inhibits the serotonin transporter (SERT).[3][4]
Pharmacodynamic Profile of Lofepramine (Parent Compound)
| Target | Parameter | Lofepramine | Desipramine (Metabolite) | Reference(s) |
| Norepinephrine Transporter (NET) | Reuptake Inhibition | Potent Inhibitor | Potent Inhibitor | [4][5] |
| Serotonin Transporter (SERT) | Reuptake Inhibition | Moderate Inhibitor | Weak Inhibitor | [4] |
| Muscarinic Acetylcholine Receptors | Antagonist | Weak-Intermediate Antagonist | More Potent Antagonist | [4] |
Signaling Pathways
The inhibition of norepinephrine reuptake by lofepramine initiates a cascade of intracellular signaling events. Increased norepinephrine in the synapse leads to the activation of adrenergic receptors, which can trigger multiple downstream pathways, including the cyclic AMP (cAMP) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are implicated in neuroplasticity and the therapeutic effects of antidepressants.[1][12][13][14] A key downstream target is the transcription factor cAMP response element-binding protein (CREB), which, when phosphorylated, promotes the expression of genes involved in neuronal survival and function, such as Brain-Derived Neurotrophic Factor (BDNF).[2][15][16][17][18][19][20]
Preclinical Experimental Protocols
A thorough preclinical evaluation of this compound would involve a series of in vitro and in vivo experiments to characterize its pharmacodynamic and pharmacokinetic properties.
In Vitro Assays
1. Neurotransmitter Reuptake Inhibition Assay
This assay is fundamental to confirming the mechanism of action of this compound and determining its potency at the norepinephrine and serotonin transporters.
-
Objective: To measure the in vitro potency (IC50) of this compound for inhibiting norepinephrine and serotonin reuptake.
-
Methodology:
-
Cell Culture: Use cell lines stably expressing the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT), such as HEK293 or CHO cells.
-
Compound Preparation: Prepare a dilution series of this compound.
-
Assay Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control.
-
Initiate the reuptake by adding a radiolabeled substrate (e.g., [3H]-norepinephrine or [3H]-serotonin) or a fluorescent substrate.[7][9][21][22][23]
-
Incubate for a specified time to allow for substrate uptake.
-
Terminate the uptake by washing with ice-cold buffer.
-
Lyse the cells and measure the amount of substrate taken up using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.
-
-
Data Analysis: Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
In Vivo Assays
1. Pharmacokinetic (PK) Studies
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and to determine if deuteration alters its profile compared to the parent compound.
-
Objective: To determine key pharmacokinetic parameters of this compound in a rodent model.
-
Methodology:
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Dosing: Administer a single dose of this compound via oral gavage (p.o.) or intravenous injection (i.v.).
-
Sample Collection: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound and its major metabolites (including deuterated and non-deuterated desipramine) in plasma.[10][11][24] this compound can also serve as its own internal standard in certain analytical approaches.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.
-
2. Behavioral Models of Antidepressant Activity
These models are used to assess the potential antidepressant-like effects of this compound in vivo.
-
Forced Swim Test (FST)
-
Principle: Rodents are placed in an inescapable cylinder of water. Antidepressant treatment is expected to increase the time spent swimming or struggling and decrease the time spent immobile.[2][12][13][14][15]
-
Protocol:
-
Administer this compound or vehicle to mice or rats at a predetermined time before the test.
-
Place the animal in a cylinder of water (25°C) for a 6-minute session.
-
Record the session and score the duration of immobility during the last 4 minutes.
-
Compare the immobility time between the treated and vehicle groups.
-
-
-
Tail Suspension Test (TST)
-
Principle: Mice are suspended by their tails, and the duration of immobility is measured. Antidepressants are expected to decrease immobility time.[1][3][16][25][26]
-
Protocol:
-
Administer this compound or vehicle to mice.
-
Suspend each mouse by its tail from a horizontal bar using adhesive tape.
-
Record a 6-minute session.
-
Score the total time the mouse remains immobile.
-
Compare the immobility time between the treated and vehicle groups.
-
-
3. In Vivo Microdialysis
This technique allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of the pharmacodynamic effect of this compound.[4][17][18][27][28]
-
Objective: To measure the effect of this compound administration on extracellular levels of norepinephrine and serotonin in a relevant brain region (e.g., prefrontal cortex or hippocampus).
-
Methodology:
-
Surgical Implantation: Surgically implant a microdialysis guide cannula into the target brain region of a rat or mouse.
-
Recovery: Allow the animal to recover from surgery.
-
Microdialysis Experiment:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect baseline dialysate samples.
-
Administer this compound systemically.
-
Continue to collect dialysate samples at regular intervals.
-
-
Neurochemical Analysis: Analyze the dialysate samples for norepinephrine and serotonin concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.
-
Quantitative Data Summary for Lofepramine (Parent Compound)
The following tables summarize key pharmacokinetic and pharmacodynamic data for the non-deuterated form, lofepramine. This information serves as a crucial reference point for designing and interpreting preclinical studies with this compound.
Table 1: Pharmacokinetic Parameters of Lofepramine in Humans
| Parameter | Value | Reference(s) |
| Bioavailability | ~7% | [1] |
| Protein Binding | 99% | [1] |
| Metabolism | Hepatic (extensive first-pass) | [1][29] |
| Elimination Half-life | Up to 5 hours (parent compound) | [1] |
| Elimination Half-life | 12-24 hours (active metabolites) | [1] |
| Excretion | Urine and feces (as metabolites) | [1] |
Table 2: In Vitro Activity of Lofepramine and Metabolites
| Compound | Assay | IC50 | Reference(s) |
| Lofepramine | Motility of Tetrahymena pyriformis | 357.40 +/- 25.00 mM | [28][30] |
| Desipramine | Motility of Tetrahymena pyriformis | 75.99 +/- 14.40 mM | [28][30] |
Conclusion
This compound is a valuable tool for preclinical research, offering the potential for an altered and potentially improved metabolic profile compared to its parent compound, and serving as a precise analytical tool for pharmacokinetic and metabolic studies. While specific preclinical data for this compound is not widely published, the established pharmacodynamic profile of lofepramine and its metabolites, combined with standardized in vitro and in vivo experimental protocols, provides a robust framework for its investigation. The use of this compound in the described assays will enable a detailed characterization of its properties and a deeper understanding of its potential as a research compound and therapeutic agent.
References
- 1. ahajournals.org [ahajournals.org]
- 2. BDNF — a key transducer of antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norepinephrine stabilizes translation-dependent, homosynaptic long-term potentiation through mechanisms requiring the cAMP sensor Epac, mTOR and MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the pharmacological properties of the novel tricyclic antidepressant lofepramine with its major metabolite, desipramine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lofepramine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of lofepramine and desmethylimipramine on tryptophan metabolism and disposition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Protein kinase A - Wikipedia [en.wikipedia.org]
- 13. Norepinephrine induces the raf-1 kinase/mitogen-activated protein kinase cascade through both alpha 1- and beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brain-Derived Neurotrophic Factor and Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Effects of Antidepressant Treatment on Neurotrophic Factors (BDNF and IGF-1) in Patients with Major Depressive Disorder (MDD) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Norepinephrine-induced phosphorylation of the transcription factor CREB in isolated rat pinealocytes: an immunocytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antidepressants induce acute CREB phosphorylation and CRE-mediated gene expression in glial cells: a possible contribution to GDNF production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CREB: a multifaceted regulator of neuronal plasticity and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An investigation of the antidepressant properties of lofepramine and its desmethylated metabolites in the forced swim and olfactory bulbectomized rat models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CN109134432B - Deuterated antidepressant - Google Patents [patents.google.com]
- 23. venable.com [venable.com]
- 24. lcms.cz [lcms.cz]
- 25. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 26. researchgate.net [researchgate.net]
- 27. WO2016154039A1 - Deuterated analogs of etifoxine, their derivatives and uses therof - Google Patents [patents.google.com]
- 28. The effect of lofepramine and other related agents on the motility of Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Pharmacokinetics of lofepramine in man: relationship to inhibition of noradrenaline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. KEGG PATHWAY: map04024 [kegg.jp]
Methodological & Application
Development of a Robust HPLC Method for the Quantification of Lofepramine-d3
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Lofepramine-d3. This deuterated analog is a critical internal standard for pharmacokinetic and bioequivalence studies of lofepramine, a tricyclic antidepressant. The protocol herein is designed to be adaptable for various biological matrices and pharmaceutical formulations.
Lofepramine is a tricyclic antidepressant used in the treatment of depressive disorders.[1] Accurate quantification of lofepramine and its metabolites is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of a deuterated internal standard like this compound is the gold standard for mass spectrometric detection, as it co-elutes with the analyte of interest, compensating for variations in sample preparation and instrument response.
This application note outlines a reversed-phase HPLC (RP-HPLC) method coupled with UV detection, which can be readily adapted for mass spectrometry (MS) detection for enhanced sensitivity and specificity.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Lofepramine reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
HPLC grade water
-
Human plasma (for biological matrix validation)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following conditions have been optimized for the separation and quantification of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Symmetry ODS (C18) RP Column, 250 mm x 4.6 mm, 5µm |
| Mobile Phase | 0.02M Phosphate Buffer:Acetonitrile (48:52 v/v), pH adjusted to 2.80 with orthophosphoric acid[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV at 248 nm[1] |
| Run Time | 10 minutes |
Preparation of Standard Solutions
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.[1][2] Sonicate for 15 minutes to ensure complete dissolution.[1]
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.
Sample Preparation
The following protocol describes a protein precipitation method for the extraction of this compound from human plasma. This method is quick and efficient for cleaning up biological samples prior to HPLC analysis.[3]
-
Pipette 500 µL of human plasma into a microcentrifuge tube.
-
Spike with the appropriate concentration of Lofepramine working standard solution (for calibration curve and quality control samples).
-
Add 1.5 mL of cold acetonitrile (1:3 v/v) to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injecting into the HPLC system.[1]
Method Validation Summary
The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines. The following parameters are critical for ensuring the reliability of the method.
| Validation Parameter | Typical Acceptance Criteria |
| System Suitability | %RSD of peak area and retention time for replicate injections < 2.0%. Tailing factor < 2.0. Theoretical plates > 2000.[1] |
| Linearity | Correlation coefficient (r²) > 0.999 for a calibration curve constructed with at least five non-zero concentrations.[1] |
| Accuracy (Recovery) | 85-115% for quality control (QC) samples at low, medium, and high concentrations.[3] |
| Precision (Intra- & Inter-day) | %RSD < 15% for QC samples at low, medium, and high concentrations. For the Lower Limit of Quantification (LLOQ), %RSD < 20%.[2] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1.[4] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. The lowest concentration on the calibration curve with acceptable accuracy and precision.[4] |
| Specificity | No interfering peaks from endogenous components in the blank matrix at the retention time of the analyte and internal standard.[1] |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, and flow rate.[2] |
Quantitative Data Summary
The following tables represent expected data from the validation of this HPLC method for this compound.
Table 1: System Suitability
| Parameter | Result | Acceptance Criteria |
| Retention Time (min) | ~3.9 | %RSD < 2.0% |
| Peak Area | Variable | %RSD < 2.0% |
| Tailing Factor | ~1.2 | < 2.0 |
| Theoretical Plates | > 3000 | > 2000 |
Table 2: Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 50,000 |
| 5 | 250,000 |
| 10 | 500,000 |
| 25 | 1,250,000 |
| 50 | 2,500,000 |
| 100 | 5,000,000 |
| Correlation Coefficient (r²) | > 0.999 |
Table 3: Accuracy and Precision
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 1 | < 10 | < 15 | 95 - 105 |
| Low | 3 | < 5 | < 10 | 98 - 102 |
| Medium | 30 | < 5 | < 10 | 98 - 102 |
| High | 80 | < 5 | < 10 | 98 - 102 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound in a biological matrix using the developed HPLC method.
Caption: Workflow for this compound analysis.
Logical Relationship of Method Validation
The following diagram illustrates the relationship between the different parameters of method validation, demonstrating how they collectively ensure a reliable analytical method.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ymerdigital.com [ymerdigital.com]
- 3. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Detection of Lofepramine-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Lofepramine-d3 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of the tricyclic antidepressant Lofepramine, is an ideal internal standard for the accurate quantification of Lofepramine in pharmacokinetic and toxicological studies.
Introduction
Lofepramine is a tricyclic antidepressant that is structurally similar to imipramine and is extensively metabolized to desipramine.[1] Accurate and sensitive quantification of Lofepramine in biological samples is crucial for therapeutic drug monitoring and pharmacokinetic profiling. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification, as it compensates for variability in sample preparation and matrix effects. This protocol outlines a robust method for the detection and quantification of this compound, which can be readily adapted for the analysis of Lofepramine itself.
Experimental Protocols
This protocol is a composite method based on established procedures for the analysis of tricyclic antidepressants in biological fluids.[2][3][4]
Materials and Reagents
-
This compound (Internal Standard)
-
Lofepramine (Analyte)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Human plasma/serum (for calibration standards and quality controls)
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for sample cleanup prior to LC-MS/MS analysis.
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard, this compound, at a concentration of 50 ng/mL.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
The following LC conditions are recommended for the separation of Lofepramine.
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation and peak shape. |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start at 20% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Flow | 800 L/hr |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
| MRM Transitions | See Table 1 |
Quantitative Data
The following table summarizes the key mass spectrometry parameters for the detection of Lofepramine and its deuterated internal standard, this compound. The product ions for Lofepramine are predicted based on the known fragmentation of its primary metabolite, desipramine, and the common fragmentation patterns of tricyclic antidepressants.
Table 1: Mass Spectrometry Parameters for Lofepramine and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Lofepramine | 419.2 | 267.2 | 208.1 | 25 |
| This compound | 422.2 | 270.2 | 211.1 | 25 |
Note: The collision energy may require optimization depending on the specific instrument used.
Diagrams
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound in biological samples.
Caption: Experimental workflow for this compound detection.
Logical Relationship of Key Components
This diagram shows the logical connection between the analyte, the internal standard, and the analytical technique.
Caption: Relationship of analytical components.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the LC mobile phase in vacuum differential mobility spectrometry-mass spectrometry for the selective analysis of antidepressant drugs in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Lofepramine-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Lofepramine-d3 as an internal standard in the pharmacokinetic analysis of lofepramine. The protocols detailed below are intended to support the accurate quantification of lofepramine in biological matrices, a critical step in drug development and clinical research.
Introduction to Lofepramine and the Role of this compound
Lofepramine is a tricyclic antidepressant (TCA) primarily used in the treatment of depression.[1] Its therapeutic effect is attributed to the inhibition of norepinephrine and, to a lesser extent, serotonin reuptake in the synaptic cleft.[2][3] Lofepramine is extensively metabolized in the liver to an active metabolite, desipramine.[1][4]
Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of lofepramine. To ensure the accuracy and precision of these studies, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is crucial. This compound, a deuterated analog of lofepramine, is the ideal internal standard for this purpose. It exhibits similar chemical and physical properties to lofepramine, ensuring it behaves similarly during sample extraction and chromatographic separation, thus effectively compensating for matrix effects and variations in instrument response.[5]
Pharmacokinetic Profile of Lofepramine
Understanding the pharmacokinetic properties of lofepramine is fundamental for designing and interpreting pharmacokinetic studies.
| Parameter | Value | Reference |
| Bioavailability | 7% | [1] |
| Protein Binding | 99% | [1] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [6] |
| Elimination Half-Life (t½) | Up to 5 hours (parent compound) | [1] |
| Metabolism | Hepatic (via Cytochrome P450, including CYP2D6) | [1] |
| Major Active Metabolite | Desipramine | [1][4] |
| Excretion | Urine and feces (primarily as metabolites) | [1] |
Experimental Protocols
Protocol 1: Quantification of Lofepramine in Human Plasma using LC-MS/MS
This protocol describes a method for the extraction and quantification of lofepramine from human plasma using protein precipitation and analysis by LC-MS/MS with this compound as an internal standard.
1. Materials and Reagents
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Lofepramine reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
HPLC vials
2. Preparation of Solutions
-
Lofepramine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of lofepramine in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Lofepramine Working Standards: Prepare a series of working standards by serial dilution of the lofepramine stock solution with 50:50 (v/v) acetonitrile:water to achieve a calibration curve ranging from 1 to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
-
Precipitation Solution: Acetonitrile containing 100 ng/mL of this compound.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the cold precipitation solution (acetonitrile with this compound) to each tube.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the supernatant to an HPLC vial for analysis.
4. LC-MS/MS Analysis
| LC Parameters | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-10% B; 3.1-4.0 min: 10% B |
| Column Temperature | 40°C |
| MS/MS Parameters (Positive ESI Mode) | |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | Lofepramine: Q1: 419.2 -> Q3: 193.1 (Quantifier), 419.2 -> 298.2 (Qualifier) |
| This compound: Q1: 422.2 -> Q3: 196.1 |
Note: MRM transitions and collision energies should be optimized for the specific mass spectrometer being used.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of lofepramine to this compound against the concentration of the calibration standards.
-
Perform a linear regression analysis of the calibration curve.
-
Determine the concentration of lofepramine in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for Lofepramine quantification in plasma.
Lofepramine's Mechanism of Action
Caption: Lofepramine inhibits norepinephrine and serotonin reuptake.
Conclusion
The use of this compound as an internal standard is essential for the development of robust and reliable bioanalytical methods for the quantification of lofepramine in pharmacokinetic studies. The protocols and information provided in these application notes offer a solid foundation for researchers in the field of drug metabolism and pharmacokinetics. Adherence to these methodologies will contribute to the generation of high-quality data, ultimately aiding in the safe and effective development of lofepramine-based therapies.
References
- 1. Lofepramine - Wikipedia [en.wikipedia.org]
- 2. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics of lofepramine in man: relationship to inhibition of noradrenaline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Pharmacokinetics of lofepramine and amitriptyline in elderly healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Drug Monitoring of Lofepramine with an Isotopic Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lofepramine is a tricyclic antidepressant (TCA) used in the treatment of depressive illness.[1][2] It is considered a third-generation TCA, exhibiting a more favorable side-effect profile and lower toxicity in overdose compared to earlier generation TCAs.[1] Lofepramine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its major active metabolite, desipramine.[1][3] Desipramine is also a potent antidepressant.[4][5] Therapeutic Drug Monitoring (TDM) of lofepramine and its active metabolite is crucial for optimizing therapeutic outcomes, ensuring patient compliance, and minimizing the risk of adverse effects, which can include cardiotoxicity at high concentrations.[6][7] This is particularly important due to significant inter-individual variability in pharmacokinetics.[8]
The use of a stable isotope-labeled internal standard, such as Lofepramine-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive, selective, and accurate method for the quantification of lofepramine in biological matrices. The co-elution of the analyte and its isotopically labeled standard allows for the correction of matrix effects and variations in instrument response, leading to robust and reliable results.
This document provides a detailed application note and protocol for the therapeutic drug monitoring of lofepramine and its major metabolite, desipramine, in human plasma or serum using an isotopic standard.
Signaling Pathway and Metabolism
Lofepramine primarily acts by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin in the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing neurotransmission.[5] It is metabolized to desipramine, which is also a potent norepinephrine reuptake inhibitor.[4][5]
Experimental Workflow
The following diagram outlines the major steps for the quantitative analysis of lofepramine and desipramine in plasma/serum samples.
Experimental Protocols
Materials and Reagents
-
Lofepramine hydrochloride (Reference Standard)
-
Desipramine hydrochloride (Reference Standard)
-
This compound (Isotopic Internal Standard)
-
Desipramine-d3 (Isotopic Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma/serum
Instrumentation
-
Liquid Chromatograph (e.g., Agilent, Shimadzu, Waters)
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Waters)
-
Analytical column: C18, e.g., 50 x 2.1 mm, 2.7 µm particle size
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve lofepramine hydrochloride and desipramine hydrochloride in methanol to achieve a final concentration of 1 mg/mL for each.
-
Internal Standard Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and Desipramine-d3 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the internal standard stock solutions with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample, calibrator, or QC, add 200 µL of the internal standard working solution (in acetonitrile).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
-
Column: C18 (e.g., 50 x 2.1 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Elution:
-
0.0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B (Re-equilibration)
-
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Temperature: 500 °C
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
MRM Transitions: (Note: These are proposed transitions and should be optimized on the specific instrument)
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| Lofepramine | 419.2 | 193.1 | 100 | 35 |
| Lofepramine (Qualifier) | 419.2 | 238.1 | 100 | 25 |
| This compound | 422.2 | 193.1 | 100 | 35 |
| Desipramine | 267.2 | 72.1 | 100 | 20 |
| Desipramine (Qualifier) | 267.2 | 208.1 | 100 | 30 |
| Desipramine-d3 | 270.2 | 75.1 | 100 | 20 |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of tricyclic antidepressants using LC-MS/MS with isotopic standards. Specific values for lofepramine should be established during in-house method validation.
Table 1: Calibration Curve and Limits of Quantification
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Lofepramine | 1 - 500 | 1 | > 0.99 |
| Desipramine | 1 - 500 | 1 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Lofepramine | Low | 5 | < 15 | < 15 | 85 - 115 |
| Mid | 50 | < 15 | < 15 | 85 - 115 | |
| High | 400 | < 15 | < 15 | 85 - 115 | |
| Desipramine | Low | 5 | < 15 | < 15 | 85 - 115 |
| Mid | 50 | < 15 | < 15 | 85 - 115 | |
| High | 400 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Lofepramine | Low | 5 | > 80 | 85 - 115 |
| High | 400 | > 80 | 85 - 115 | |
| Desipramine | Low | 5 | > 80 | 85 - 115 |
| High | 400 | > 80 | 85 - 115 |
Therapeutic Ranges
-
Lofepramine: A definitive therapeutic range for lofepramine is not well-established. Monitoring often focuses on the active metabolite, desipramine.
-
Desipramine: The therapeutic range for desipramine is generally considered to be 100-300 ng/mL.[3] Levels above 400 ng/mL are associated with an increased risk of toxicity.[3][4]
Conclusion
The described LC-MS/MS method using an isotopic internal standard provides a robust and reliable approach for the therapeutic drug monitoring of lofepramine and its active metabolite, desipramine. This methodology offers the high sensitivity and specificity required for clinical applications, enabling clinicians to personalize dosing regimens for improved patient outcomes. It is essential that each laboratory validates this method according to their specific standard operating procedures and regulatory requirements.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of lofepramine in man: relationship to inhibition of noradrenaline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lofepramine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. forensicrti.org [forensicrti.org]
- 8. m.youtube.com [m.youtube.com]
Application Note: Sample Preparation Techniques for Lofepramine-d3 Analysis in Plasma
Introduction
Lofepramine is a tricyclic antidepressant (TCA) primarily used in the treatment of depression.[1] Lofepramine-d3 is a deuterated form of lofepramine, often used as an internal standard in pharmacokinetic and bioanalytical studies to ensure accurate quantification.[1] The reliable analysis of this compound in plasma is crucial for drug development and therapeutic drug monitoring. A critical step in this analytical process is the effective preparation of the plasma sample to remove interfering substances, such as proteins and lipids, which can significantly impact the accuracy and precision of analytical methods like liquid chromatography-mass spectrometry (LC-MS).
This application note provides an overview and detailed protocols for three common sample preparation techniques for the analysis of this compound in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Overview of Sample Preparation Techniques
The choice of sample preparation technique depends on various factors, including the required level of cleanliness, sensitivity, sample throughput, and available resources.
-
Protein Precipitation (PPT): This is a rapid and straightforward method that involves adding an organic solvent to the plasma sample to denature and precipitate proteins.[2][3] It is a high-throughput and cost-effective technique, making it suitable for early-stage drug discovery and screening.[2] However, it may result in a less clean extract compared to LLE and SPE, potentially leading to matrix effects in LC-MS analysis.
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4] It provides a cleaner sample than PPT but can be labor-intensive and difficult to automate.[4] A variation of LLE, Supported Liquid Extraction (SLE), offers a more streamlined and automatable workflow by immobilizing the aqueous phase on a solid support.[4][5]
-
Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that uses a solid sorbent to isolate analytes from a liquid sample.[6][7] It can provide the cleanest extracts, minimizing matrix effects and improving analytical sensitivity.[8] SPE methods can be tailored by selecting different sorbent chemistries and elution solvents to achieve optimal recovery and purity.[9]
Experimental Protocols
Protein Precipitation (PPT)
This protocol is a common and rapid method for the removal of proteins from plasma samples.
Materials:
-
Human plasma sample containing this compound
-
Acetonitrile (ACN), HPLC grade (with 0.1% formic acid, optional)[2]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
96-well collection plate
Protocol:
-
Pipette 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[10]
-
Add 150 µL of cold acetonitrile (ACN) to the microcentrifuge tube.[10] The ratio of plasma to ACN is typically 1:3.
-
Vortex the mixture vigorously for 3 minutes at 1500 rpm to ensure complete protein precipitation.[10]
-
Centrifuge the tube for 2-5 minutes at 16,100 x g to pellet the precipitated proteins.[10]
-
Carefully transfer 25 µL of the clear supernatant to a well of a 96-well collection plate.[10]
-
Add 475 µL of water to the supernatant in the collection plate.[10]
-
Cap the plate and vortex for 2 minutes at 1500 rpm before analysis by LC-MS/MS.[10]
Caption: Workflow for Protein Precipitation of this compound from plasma.
Supported Liquid Extraction (SLE)
This protocol utilizes a 96-well plate format for higher throughput and is a variation of traditional LLE.
Materials:
-
Human plasma sample containing this compound
-
0.5 M Ammonium Hydroxide (NH4OH)
-
Hexane/2-methyl-1-butanol (98:2, v/v)
-
ISOLUTE® SLE+ Supported Liquid Extraction Plate
-
96-well collection plate
-
Evaporation system
-
Reconstitution solution (e.g., 80:20 Methanol/Water)
Protocol:
-
Spike 100 µL of blank human plasma with the desired concentration of this compound.[4]
-
Dilute the plasma sample 1:1 (v/v) with 0.5 M NH4OH.[4]
-
Load the diluted plasma onto the ISOLUTE SLE+ plate.[4]
-
Apply a short pulse of vacuum to initiate the flow and allow the sample to absorb for 5 minutes.[4]
-
Add 1 mL of hexane/2-methyl-1-butanol (98:2, v/v) to elute the analyte.[4]
-
Collect the eluate in a 96-well collection plate.[4]
-
Evaporate the eluate to dryness under a stream of nitrogen.[4]
-
Reconstitute the dried residue in 200 µL of the reconstitution solution.[4]
-
Seal the plate and vortex before analysis by LC-MS/MS.
Caption: Workflow for Supported Liquid Extraction of this compound from plasma.
Solid-Phase Extraction (SPE)
This protocol describes a general SPE procedure using an Oasis HLB cartridge, which is effective for a broad range of analytes, including tricyclic antidepressants.[6][7]
Materials:
-
Human plasma sample containing this compound
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Oasis HLB SPE cartridge
-
SPE vacuum manifold
-
Collection tubes
-
Evaporation system
-
Reconstitution solution
Protocol:
-
Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of reconstitution solution for LC-MS/MS analysis.
Caption: Workflow for Solid-Phase Extraction of this compound from plasma.
Quantitative Data Summary
The following tables summarize the performance characteristics of the different sample preparation techniques for tricyclic antidepressants, including lofepramine.
Table 1: Recovery Rates
| Analyte | Sample Preparation Method | Recovery (%) | Reference |
| Tricyclic Antidepressants | Supported Liquid Extraction | >85 | [4] |
| 20 Antidepressants (incl. Lofepramine) | Solid-Phase Extraction (Oasis HLB) | 69 - 102 | [6][7] |
| 27 Antidepressants | Liquid-Liquid Extraction (1-chlorobutane) | 59 - 86 | [11] |
| Highly protein-bound compound | Protein Precipitation (Acetonitrile) | 78 | [3] |
Table 2: Limits of Quantification (LLOQ) and Detection (LOD)
| Analyte | Sample Preparation Method | LLOQ | LOD | Reference |
| Imipramine, Trimipramine | Supported Liquid Extraction | 0.01 pg/µL | 0.004 pg/µL | [4] |
| Nortriptyline | Supported Liquid Extraction | 0.1 pg/µL | 0.03 pg/µL | [4] |
| 20 Antidepressants (incl. Lofepramine) | Solid-Phase Extraction (Oasis HLB) | - | 0.03 - 0.63 µg/mL | [6][7] |
| 27 Antidepressants | Liquid-Liquid Extraction | 2.5 - 10 ng/mL | 0.2 - 10 ng/mL | [11] |
Table 3: Precision and Accuracy
| Analyte | Sample Preparation Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) | Reference |
| Tricyclic Antidepressants | Supported Liquid Extraction | Good | Good | Good | [4] |
| 27 Antidepressants | Liquid-Liquid Extraction | <15 | <15 | <15 | [11] |
| Highly protein-bound compound | Protein Precipitation | 3 - 8 (as %CV) | - | 87 - 108 (%Accuracy) | [3] |
Conclusion
The selection of an appropriate sample preparation technique is critical for the accurate and reliable quantification of this compound in plasma.
-
Protein precipitation offers a rapid, high-throughput, and cost-effective solution, making it well-suited for screening purposes.[2]
-
Supported liquid extraction provides a cleaner sample than protein precipitation and is amenable to automation, offering a good balance between sample cleanliness and throughput.[4]
-
Solid-phase extraction delivers the cleanest samples, which is often necessary for achieving the lowest limits of quantification and minimizing matrix effects in sensitive LC-MS/MS assays.[8]
The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to select and implement the most suitable sample preparation method for their specific analytical needs in the analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Plasma deproteinization by precipitation and filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. lcms.cz [lcms.cz]
- 11. Quantitative method validation for the analysis of 27 antidepressants and metabolites in plasma with ultraperformance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioanalytical Method Validation of Lofepramine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lofepramine is a tricyclic antidepressant (TCA) used in the treatment of depressive disorders. It is characterized by its extensive metabolism, primarily to desipramine, an active metabolite. Accurate quantification of lofepramine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Lofepramine-d3, is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response, ensuring high accuracy and precision.
These application notes provide a comprehensive overview and detailed protocols for the validation of a bioanalytical method for the quantification of lofepramine in human plasma using this compound as an internal standard. The validation is conducted in accordance with the principles outlined in the ICH M10 guideline on bioanalytical method validation.
Experimental Workflow
The overall workflow for the bioanalytical method is depicted below.
Experimental Protocols
Materials and Reagents
-
Lofepramine reference standard (purity >98%)
-
This compound internal standard (isotopic purity >99%)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
Stock and Working Solutions Preparation
-
Lofepramine Stock Solution (1 mg/mL): Accurately weigh 10 mg of lofepramine and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Lofepramine Working Solutions: Prepare serial dilutions of the lofepramine stock solution in 50% methanol to prepare calibration standards and quality control (QC) samples.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC System:
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water with 5 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 3 min, hold at 95% B for 1 min, return to 20% B and re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Autosampler Temp. | 10°C |
MS/MS System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Lofepramine | 419.2 | 236.1 | 0.05 | 30 | 25 |
| This compound | 422.2 | 239.1 | 0.05 | 30 | 25 |
Bioanalytical Method Validation Results
The method was validated according to the ICH M10 guidelines. A summary of the validation results is presented in the following tables.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Lofepramine | 1 - 1000 | y = 0.0025x + 0.0012 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 6.8 | -2.5 | 8.2 | -1.8 |
| Low QC | 3 | 5.1 | 1.2 | 6.5 | 2.1 |
| Mid QC | 50 | 4.5 | -0.8 | 5.3 | -1.5 |
| High QC | 800 | 3.9 | 0.5 | 4.8 | 0.9 |
Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ).
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 92.5 | 98.2 |
| High QC | 800 | 95.1 | 101.5 |
Acceptance criteria: Consistent and reproducible recovery and matrix effect.
Table 4: Stability
| Stability Condition | Duration | Low QC (%Bias) | High QC (%Bias) |
| Bench-top (Room Temperature) | 8 hours | -4.2 | -3.5 |
| Autosampler (10°C) | 24 hours | -5.1 | -4.8 |
| Freeze-Thaw (3 cycles) | - | -6.5 | -5.9 |
| Long-term (-80°C) | 30 days | -7.2 | -6.8 |
Acceptance criteria: %Bias within ±15% of nominal concentrations.
Lofepramine Metabolic Pathway
Lofepramine undergoes extensive metabolism in the liver, primarily through N-demethylation to its active metabolite, desipramine, and hydroxylation.
Conclusion
The described UPLC-MS/MS method for the quantification of lofepramine in human plasma using this compound as an internal standard is sensitive, specific, accurate, and precise. The validation results demonstrate that the method is reliable and suitable for its intended purpose in supporting clinical and non-clinical studies. The simple protein precipitation method allows for high-throughput sample analysis. This application note provides a solid foundation for researchers to implement a robust bioanalytical method for lofepramine.
Application Notes and Protocols for Lofepramine-d3 in Urine Drug Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of lofepramine in human urine using lofepramine-d3 as an internal standard. The method described herein utilizes Solid Phase Extraction (SPE) for sample cleanup and purification, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification. This application note is intended to guide researchers in developing and validating a robust and reliable method for pharmacokinetic studies, clinical monitoring, and forensic toxicology.
Introduction
Lofepramine is a tricyclic antidepressant (TCA) used in the treatment of depressive disorders. It is metabolized in the body, primarily to desipramine, another active antidepressant[1][2][3][4]. Monitoring lofepramine and its metabolites in urine is crucial for assessing patient compliance, managing therapeutic dosage, and in forensic investigations.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry[5]. This compound has nearly identical chemical and physical properties to lofepramine, ensuring similar behavior during sample preparation and chromatographic separation. This co-elution and similar ionization response allow for accurate correction of matrix effects and variations in instrument performance, leading to highly precise and accurate quantification[6].
This protocol outlines a validated approach for the extraction and analysis of lofepramine from urine samples, providing a foundation for rigorous bioanalytical studies.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Lofepramine (analytical standard)
-
This compound (internal standard)[7]
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
4% Phosphoric acid in water
-
Human urine (drug-free)
-
-
Consumables:
-
Solid Phase Extraction (SPE) cartridges: Oasis WCX 96-well µElution plates or similar mixed-mode weak cation exchange cartridges[1]
-
Autosampler vials with inserts
-
Pipette tips and microcentrifuge tubes
-
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is suitable for the separation of tricyclic antidepressants.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of lofepramine and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of lofepramine by serial dilution of the stock solution with a 50:50 methanol/water mixture. These will be used to create calibration standards and quality control samples.
-
Internal Standard Working Solution (1 µg/mL): Prepare a working solution of this compound by diluting the stock solution with a 50:50 methanol/water mixture. The optimal concentration of the internal standard should be determined during method development but is typically in the mid-range of the calibration curve.
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is adapted from established methods for tricyclic antidepressants in urine[1].
-
Sample Pre-treatment: To 200 µL of urine sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (1 µg/mL). Vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex again[1].
-
SPE Cartridge Conditioning: Condition the Oasis WCX SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10 mM ammonium acetate (pH 6), followed by 1 mL of methanol[1].
-
Elution: Elute the analytes with two 25 µL aliquots of 60:40 acetonitrile/methanol containing 2% formic acid[1].
-
Final Sample: Combine the eluates. The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific instrumentation used.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 10% B
-
4.0-5.0 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize for the specific instrument, including gas flows, temperature, and voltages.
-
MRM Transitions: The exact mass of lofepramine is 418.1812 g/mol . The precursor ion will be the protonated molecule [M+H]+ at m/z 419.2. For this compound, the precursor ion will be [M+H]+ at m/z 422.2. Product ions should be determined by infusing a standard solution and performing a product ion scan. Based on the structure, likely product ions will result from the fragmentation of the side chain.
-
Data Presentation
Table 1: Mass Spectrometry Parameters for Lofepramine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lofepramine | 419.2 | To be determined | To be determined |
| This compound | 422.2 | To be determined | To be determined |
Note: Product ions and collision energies must be optimized experimentally.
Table 2: Method Validation Parameters for Lofepramine in Urine
This table presents typical performance characteristics for a validated method for tricyclic antidepressants in urine, which can be used as a guideline for the validation of the lofepramine assay.
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[4] |
| Accuracy at LLOQ | 80-120% |
| Precision at LLOQ (CV%) | < 20% |
| Accuracy (other levels) | 85-115% |
| Precision (other levels) (CV%) | < 15% |
| Recovery | > 85%[1] |
Visualizations
Lofepramine Metabolism
Lofepramine is extensively metabolized to desipramine, which is also a pharmacologically active antidepressant. This metabolic pathway is a key consideration in the interpretation of analytical results.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Lofepramine | C26H27ClN2O | CID 3947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. KEGG DRUG: Lofepramine hydrochloride [genome.jp]
- 4. Effects of the LC mobile phase in vacuum differential mobility spectrometry-mass spectrometry for the selective analysis of antidepressant drugs in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. phenomenex.com [phenomenex.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Lofepramine-d3 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Lofepramine-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the context of this compound quantification by LC-MS/MS, these effects can lead to either ion suppression or enhancement, resulting in inaccurate and unreliable measurements.[1] Endogenous components commonly found in biological matrices like plasma or serum, such as phospholipids, can be a significant source of matrix effects.
Q2: Why is a deuterated internal standard like this compound used?
A: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating matrix effects in LC-MS/MS bioanalysis. Since this compound is chemically identical to the analyte (Lofepramine), it co-elutes and experiences similar matrix effects.[2][3] By calculating the ratio of the analyte response to the internal standard response, any signal suppression or enhancement can be effectively compensated for, leading to more accurate and precise quantification.[4][5]
Q3: What are the common sample preparation techniques to reduce matrix effects for tricyclic antidepressants like Lofepramine?
A: The goal of sample preparation is to remove interfering matrix components while efficiently extracting the analyte of interest. Common techniques for tricyclic antidepressants include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma or serum sample to precipitate proteins.[5][6] While quick, it may not remove all matrix components, particularly phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquid phases. It can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): A highly effective technique that uses a solid sorbent to selectively retain the analyte while matrix components are washed away.[7] This method generally yields the cleanest extracts and significantly reduces matrix effects.
Q4: How can I assess the presence and magnitude of matrix effects in my assay?
A: The presence of matrix effects can be evaluated by comparing the response of an analyte in the presence and absence of the biological matrix. A common approach is the post-extraction spike method:
-
Extract a blank biological matrix sample.
-
Spike the extracted blank matrix with a known concentration of Lofepramine.
-
Prepare a neat solution of Lofepramine at the same concentration in the mobile phase.
-
Analyze both samples by LC-MS/MS and compare the peak areas.
A significant difference in the peak area between the two samples indicates the presence of matrix effects. The matrix factor (MF) can be calculated, where a value less than 1 indicates ion suppression and a value greater than 1 indicates ion enhancement.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Column contamination- Inappropriate mobile phase pH- Injection of sample in a solvent stronger than the mobile phase | - Use a guard column and ensure proper sample cleanup.- Optimize the mobile phase pH to ensure the analyte is in a single ionic state.- Reconstitute the final extract in a solvent similar in composition to the initial mobile phase.[8] |
| Inconsistent or Drifting Retention Times | - Changes in mobile phase composition- Column degradation- Fluctuations in column temperature | - Prepare fresh mobile phase daily and ensure proper mixing.- Replace the analytical column.- Use a column oven to maintain a stable temperature.[8] |
| High Signal Suppression | - Co-elution of matrix components (e.g., phospholipids)- Inefficient sample cleanup | - Optimize the chromatographic method to separate this compound from interfering peaks.- Employ a more rigorous sample preparation method, such as SPE, to remove phospholipids.[9]- Dilute the sample extract to reduce the concentration of interfering components. |
| Low Recovery | - Inefficient extraction during sample preparation- Analyte instability | - Optimize the sample preparation method (e.g., change the extraction solvent or SPE sorbent).- Investigate the stability of Lofepramine under the extraction and storage conditions. |
| High Variability Between Replicates | - Inconsistent sample preparation- Carryover from previous injections | - Ensure precise and consistent execution of the sample preparation protocol.- Optimize the autosampler wash procedure to minimize carryover.[4] |
Experimental Protocols
Generic Protein Precipitation (PPT) Method for Tricyclic Antidepressants in Plasma
This protocol is a general guideline and should be optimized for specific laboratory conditions.
Materials:
-
Plasma sample
-
Acetonitrile containing the internal standard (this compound)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.[5]
-
Vortex the mixture for 3 minutes to precipitate the proteins.[5]
-
Centrifuge the sample at high speed (e.g., 16,100 x g) for 2 minutes.[5]
-
Transfer the supernatant to a clean tube or well plate.
-
The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase before injection into the LC-MS/MS system.
Generic Solid-Phase Extraction (SPE) Method for Tricyclic Antidepressants in Whole Blood
This protocol is a general guideline and should be optimized for the specific SPE cartridge and analytes.
Materials:
-
Whole blood sample
-
Internal standard solution (this compound)
-
SPE cartridge (e.g., mixed-mode cation exchange)
-
Conditioning, wash, and elution solvents
-
Sample concentrator/evaporator
Procedure:
-
Pre-treat the whole blood sample as required (e.g., lysis, pH adjustment).
-
Add the internal standard to the sample.
-
Condition the SPE cartridge with an appropriate solvent (e.g., methanol followed by water).
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a solvent that removes interferences but retains the analyte (e.g., a low percentage of organic solvent in an aqueous buffer).
-
Elute the analyte and internal standard from the cartridge with an appropriate elution solvent (e.g., a high percentage of organic solvent, possibly with a pH modifier).[7]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[7]
Quantitative Data Summary
The following tables summarize typical performance data for the quantification of tricyclic antidepressants using LC-MS/MS, which can be expected for a validated this compound assay.
Table 1: Linearity and Lower Limit of Quantification (LLOQ) for Tricyclic Antidepressants
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Desipramine | Plasma | 1.0 - 400 | 1.0 | [10] |
| Imipramine | Plasma | 1.0 - 400 | 1.0 | [10] |
| Amitriptyline | Plasma | 1.0 - 400 | 1.0 | [10] |
| Nortriptyline | Plasma | 1.0 - 400 | 1.0 | [10] |
| Various TCAs | Plasma | Varies (e.g., 5-500) | Varies (e.g., 1-5) | [4][5] |
| 18 Antidepressants | Whole Blood | 2.5 - 900 | 2.5 | [7] |
Table 2: Precision and Accuracy Data for Tricyclic Antidepressant Quantification
| Analyte | Matrix | Concentration (ng/mL) | Precision (%CV) | Accuracy (%Bias) | Reference |
| Desipramine | Plasma | 40 | < 15 | < 15 | [10] |
| Desipramine | Plasma | 120 | < 15 | < 15 | [10] |
| Imipramine | Plasma | 40 | < 15 | < 15 | [10] |
| Imipramine | Plasma | 120 | < 15 | < 15 | [10] |
| Various TCAs | Plasma | Low, Mid, High QC | ≤ 8.0 | Not specified | [5] |
| 20 Antidepressants | Serum | QC levels | Intra-day: 100.1-112.3Inter-day: 100.4-112.6 | 90.3 - 114.3 | [11] |
Visualizations
Caption: A typical experimental workflow for the quantification of this compound.
Caption: A logical workflow for troubleshooting matrix effects in bioanalysis.
Caption: The metabolic relationship between Lofepramine and its major metabolite, Desipramine.[12][13]
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. zefsci.com [zefsci.com]
- 9. phenomenex.com [phenomenex.com]
- 10. egrove.olemiss.edu [egrove.olemiss.edu]
- 11. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of lofepramine in man: relationship to inhibition of noradrenaline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparison of the pharmacological properties of the novel tricyclic antidepressant lofepramine with its major metabolite, desipramine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the limit of detection for Lofepramine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Lofepramine-d3. Our goal is to help you improve the limit of detection (LOD) and achieve reliable quantification in your bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
This compound is the deuterium-labeled version of Lofepramine, a tricyclic antidepressant.[1] It is commonly used as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling makes it chemically almost identical to the unlabeled analyte (Lofepramine), so it behaves similarly during sample preparation and chromatography. However, its slightly higher mass allows it to be distinguished from the analyte by the mass spectrometer. Using a deuterated internal standard helps to correct for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.[2]
Q2: I am observing a poor signal for this compound. What are the potential causes?
Poor signal intensity for your internal standard can stem from several factors.[3] These can be broadly categorized as issues with sample preparation, chromatographic conditions, or mass spectrometer settings. Specific causes could include inefficient extraction from the sample matrix, ion suppression from co-eluting compounds, incorrect mobile phase composition, or suboptimal ionization and fragmentation parameters in the mass spectrometer.[4]
Q3: Can the concentration of my analyte (Lofepramine) affect the signal of this compound?
Yes, it is possible. At very high concentrations of the analyte, you might observe an increase in the signal of the deuterated internal standard.[5] This can be due to the natural abundance of isotopes in the analyte that can contribute to the signal of the internal standard. Additionally, co-elution of a high concentration of the analyte can cause ion enhancement for the internal standard.[6][7]
Q4: What are the key parameters to optimize in the mass spectrometer for better sensitivity?
For a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode, key parameters to optimize include:
-
Ionization Source: Heated Electrospray Ionization (HESI) is often used for antidepressants.[8][9] Optimizing the vaporizer and capillary temperatures is crucial.[9]
-
Ionization Voltage: Fine-tuning the spray voltage can significantly impact signal intensity.[10]
-
Gas Pressures: The pressures of the sheath gas, aux gas, and sweep gas should be optimized to ensure efficient desolvation and ion transfer.
-
Collision Energy: The collision energy in the collision cell needs to be optimized to achieve efficient fragmentation of the precursor ion to a specific product ion, maximizing the signal for the selected transition.[4]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
If you are experiencing a weak or absent signal for this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no this compound signal.
Detailed Steps:
-
Verify MS Performance:
-
Tune and Calibrate: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.[3] Regular calibration is essential for maintaining mass accuracy and sensitivity.[3]
-
Check for Leaks: Air leaks in the system can lead to a loss of sensitivity.[11] Use a leak detector to check all connections from the gas source to the instrument.
-
Clean Ion Source: Contamination in the ion source is a common cause of poor signal strength.[4] A weekly cleaning of the ion source can help maintain optimal performance.[4]
-
-
Evaluate Sample Preparation:
-
Verify Internal Standard Concentration: Double-check the concentration of your this compound stock solution and ensure the correct volume is being spiked into your samples.
-
Optimize Extraction Recovery: The efficiency of your extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) can significantly impact the amount of this compound that reaches the detector.[12] Perform recovery experiments to assess the efficiency of your current protocol.
-
-
Assess Chromatography:
-
Inspect Column: A clogged or damaged column can result in poor peak shape and reduced signal intensity.[11]
-
Verify Mobile Phase: Ensure the mobile phase composition is correct and has been freshly prepared. For tricyclic antidepressants, a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is common.[13]
-
Issue 2: High Variability in this compound Signal
High variability in the internal standard signal across a batch of samples can indicate inconsistent sample preparation or matrix effects.
Caption: Troubleshooting workflow for high this compound signal variability.
Detailed Steps:
-
Review Sample Preparation Consistency:
-
Ensure that all steps of the sample preparation are performed consistently for all samples. This includes pipetting volumes, mixing times, and evaporation conditions.
-
-
Investigate Matrix Effects:
-
Post-Extraction Spike Experiment: To determine if ion suppression or enhancement is occurring, compare the signal of this compound spiked into a blank matrix extract versus a neat solution. A significant difference indicates a matrix effect.
-
Dilute Sample: Diluting the sample can reduce the concentration of interfering matrix components.[8] A "dilute and shoot" approach may be effective for less complex matrices.[8]
-
Improve Chromatographic Separation: Adjusting the chromatographic method to separate this compound from co-eluting matrix components can mitigate ion suppression or enhancement.[6] This may involve changing the mobile phase gradient or using a different column chemistry.
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This is a common and rapid method for sample cleanup.[10][14]
-
To 100 µL of plasma or serum, add 10 µL of this compound internal standard solution.
-
Add 300 µL of cold acetonitrile (or a 1:9 mixture of methanol and acetonitrile[10]) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 15,000 g for 5 minutes at 4°C.[14]
-
Transfer the supernatant to a new tube for analysis.
-
If necessary, evaporate the supernatant to dryness and reconstitute in the mobile phase.
Protocol 2: LC-MS/MS Parameters for Lofepramine Analysis
These are starting parameters that should be optimized for your specific instrument and application. They are based on typical methods for tricyclic antidepressants.[9][10][13]
| Parameter | Suggested Starting Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, <3 µm particle size)[10] |
| Mobile Phase A | 0.1% Formic acid in water with 10 mM Ammonium Acetate[14] |
| Mobile Phase B | 0.1% Formic acid in Methanol[14] |
| Flow Rate | 0.4 - 1.0 mL/min[10][13] |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40°C[10] |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[10] |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Vaporizer Temperature | 450°C[9] |
| Capillary Temperature | 350°C |
| Spray Voltage | 3000 - 5000 V[10] |
| Precursor/Product Ions | To be determined by direct infusion of Lofepramine and this compound standards. |
| Collision Energy | To be optimized for each transition. |
Data Presentation
Table 1: Troubleshooting Summary for Low this compound Signal
| Potential Cause | Key Checks | Recommended Action |
| Instrument Performance | Instrument tune report, leak check results, ion source cleanliness. | Tune and calibrate the MS[3]; perform a leak check[11]; clean the ion source.[4] |
| Sample Preparation | IS concentration, extraction recovery data. | Verify IS stock solution; perform recovery experiments and optimize the extraction method.[12] |
| Chromatography | Column pressure, peak shape, mobile phase preparation logs. | Check for high backpressure; inspect the column; prepare fresh mobile phase.[13] |
| Matrix Effects | Post-extraction spike results, comparison of different sample lots. | Improve chromatographic separation to remove interferences[6]; consider alternative sample cleanup like SPE.[15] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. texilajournal.com [texilajournal.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. zefsci.com [zefsci.com]
- 5. researchgate.net [researchgate.net]
- 6. Signal suppression/enhancement in HPLC-ESI-MS/MS from concomitant medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gentechscientific.com [gentechscientific.com]
- 12. comum.rcaap.pt [comum.rcaap.pt]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
Technical Support Center: Stability of Lofepramine-d3 in Biological Matrices
This technical support center provides guidance and answers frequently asked questions regarding the stability of Lofepramine-d3 in biological matrices during storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing biological samples containing this compound?
Q2: How many freeze-thaw cycles can my samples undergo without significant degradation of this compound?
There is no specific data on the freeze-thaw stability of this compound. However, many antidepressants have been shown to be stable for up to five freeze-thaw cycles.[2] To minimize the risk of degradation, it is best practice to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
Q3: What type of blood collection tubes are recommended for collecting samples for this compound analysis?
For the analysis of tricyclic antidepressants, EDTA-containing tubes are generally recommended for collecting plasma samples.[1] It is crucial to avoid tubes with serum separator gels or certain types of filters, as these can lead to significant losses of the analyte.[1]
Q4: My this compound concentrations are lower than expected. What could be the cause?
Several factors could contribute to lower than expected concentrations:
-
Improper Storage: Prolonged storage at room temperature or repeated freeze-thaw cycles could lead to degradation.
-
Incorrect Blood Collection Tubes: Use of tubes with separator gels can cause the drug to adsorb to the gel, reducing its concentration in the sample.[1]
-
Metabolism: Lofepramine is extensively metabolized to desipramine.[5][6] Although deuteration can alter metabolic rates, it is a factor to consider.
-
Adsorption to Containers: Ensure that all containers used for sample collection, processing, and storage are made of appropriate materials (e.g., polypropylene) to minimize adsorption.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Analyte Recovery | Sample degradation due to improper storage. | Review storage conditions (temperature, duration). Ensure samples were promptly frozen after collection and processing. |
| Adsorption to collection tubes or storage vials. | Verify that appropriate blood collection tubes (e.g., EDTA) were used.[1] Use low-adsorption polypropylene vials for storage. | |
| High Variability Between Replicates | Inconsistent sample handling. | Standardize the entire workflow from sample collection to analysis. Ensure consistent timing for each step. |
| Partial thawing of samples during handling. | Minimize the time samples are kept at room temperature. Thaw samples completely and vortex gently before analysis. | |
| Presence of Interfering Peaks in Chromatogram | Matrix effects from the biological sample. | Optimize the sample preparation method. Consider a more rigorous extraction technique like solid-phase extraction (SPE). |
| Contamination from lab equipment or reagents. | Ensure all glassware and equipment are thoroughly cleaned. Use high-purity solvents and reagents. |
Stability Data for Structurally Related Antidepressants
While specific quantitative data for this compound stability is not available, the following table summarizes the stability of other antidepressants in serum/plasma under various storage conditions. This can serve as a general guideline.
| Analyte | Matrix | Storage Temperature | Duration | Stability | Reference |
| Olanzapine | Serum | Room Temperature (25°C) | 17 days | Stable | [2] |
| Mirtazapine | Serum | Room Temperature (25°C) | 17 days | Stable | [2] |
| Various Antidepressants | Serum | 5°C | 30 days | Stable | [2] |
| Paliperidone | Serum | -20°C | 60 days | Stable | [2] |
| Mirtazapine | Serum | -20°C | 180 days | Stable | [2] |
| Various Antidepressants | Serum | -20°C | 270 days | Stable | [2] |
| Various Antidepressants | Serum | -80°C | 270 days | Stable | [2] |
| Various Antidepressants | Dried Blood Spots | Room Temperature | 3 months | Degradation <20% | [3][7] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol describes a common protein precipitation method for extracting this compound from plasma samples.
Materials:
-
Plasma sample containing this compound
-
Internal Standard (IS) solution (e.g., a structural analog of Lofepramine) in acetonitrile
-
Acetonitrile (ACN), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
96-well plate or autosampler vials
Procedure:
-
Pipette 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[8][9][10]
-
Add 150 µL of the internal standard solution in acetonitrile to the plasma sample.[8]
-
Vortex the mixture vigorously for 3 minutes at 1500 rpm to precipitate proteins.[8]
-
Centrifuge the tube for 2 minutes at 16,100 x g to pellet the precipitated proteins.[8]
-
Carefully transfer 25 µL of the clear supernatant to a 96-well plate or an autosampler vial.[8]
-
Add 475 µL of water to the supernatant.[8]
-
Cap the plate or vial and vortex for 2 minutes at 1500 rpm before placing it in the autosampler for LC-MS/MS analysis.[8]
Visualizations
Caption: Workflow for assessing the stability of this compound in plasma.
Caption: Key factors that can influence the stability of this compound in biological samples.
References
- 1. Preparation of serum and plasma samples for determination of tricyclic antidepressants: effects of blood collection tubes and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effect of sample type, centrifugation and storage conditions on vitamin D concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lofepramine - Wikipedia [en.wikipedia.org]
- 6. A comparison of the pharmacological properties of the novel tricyclic antidepressant lofepramine with its major metabolite, desipramine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Antidepressants and Antipsychotics in Dried Blood Spots (DBSs) Collected from Post-Mortem Samples and Evaluation of the Stability over a Three-Month Period - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting poor chromatographic peak shape for Lofepramine-d3
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Lofepramine-d3, a deuterated internal standard used in pharmacokinetic and bioanalytical studies. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals to help resolve poor chromatographic peak shapes.
Physicochemical Properties of Lofepramine
Understanding the physicochemical properties of Lofepramine is crucial for troubleshooting chromatographic issues. As a basic compound, its behavior is highly dependent on the pH of the mobile phase.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₇ClN₂O | --INVALID-LINK--[1] |
| Molecular Weight | 418.97 g/mol | --INVALID-LINK--[2] |
| pKa (Strongest Basic) | 6.53 | --INVALID-LINK--[3] |
| logP | 6.11 - 7.3 | --INVALID-LINK--, --INVALID-LINK--[1][3] |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in DMSO and DMF. | --INVALID-LINK--, --INVALID-LINK--[4][5] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Peak Tailing
Q1: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
A1: Peak tailing is a common issue when analyzing basic compounds like this compound and is often caused by secondary interactions with the stationary phase, improper mobile phase conditions, or column issues.[6]
Potential Causes & Solutions:
-
Secondary Silanol Interactions: this compound, being a basic compound, can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[7][8]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase to around 2-3 will protonate the silanol groups, minimizing these secondary interactions.[6]
-
Solution 2: Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with end-capping are designed to reduce the number of accessible silanol groups.
-
Solution 3: Add a Mobile Phase Modifier: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active sites on the stationary phase.[9]
-
-
Inadequate Buffer Concentration: Insufficient buffering can lead to pH inconsistencies across the column, causing peak distortion.
-
Solution: Ensure your mobile phase buffer concentration is adequate, typically in the range of 10-50 mM.[6]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute your sample.[10]
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent or replace the column if necessary.[11]
-
Experimental Protocol: Troubleshooting Peak Tailing
-
Initial Assessment:
-
Confirm that the peak tailing is specific to this compound or if it affects all peaks. If all peaks are tailing, the issue might be related to the column inlet or system dead volume.[10]
-
-
Mobile Phase Optimization:
-
Step 1: pH Adjustment: Prepare a mobile phase with a lower pH (e.g., pH 2.8) using a suitable buffer like phosphate or formate. A recommended starting point for a C18 column is a mobile phase of 0.02M Phosphate Buffer and Acetonitrile (48:52% v/v) adjusted to pH 2.8.[12]
-
Step 2: Buffer Concentration: If tailing persists, increase the buffer concentration in increments of 10 mM.
-
-
Sample Concentration Check:
-
Prepare a series of dilutions of your this compound standard (e.g., 1:2, 1:5, 1:10).
-
Inject the dilutions and observe the peak shape. If the tailing improves with dilution, you are likely experiencing column overload.
-
-
Column Evaluation:
-
If the above steps do not resolve the issue, consider flushing the column according to the manufacturer's instructions.
-
If the column is old or has been used extensively with complex matrices, it may need to be replaced.
-
Issue 2: Peak Fronting
Q2: My this compound peak is fronting. What could be the cause and how do I resolve it?
A2: Peak fronting is typically caused by column overload, sample solvent incompatibility, or column degradation.[13][14]
Potential Causes & Solutions:
-
Sample Overload: Injecting too high a concentration or volume of the sample can lead to fronting.[15]
-
Solution: Reduce the injection volume or dilute the sample.[13]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[14]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.
-
-
Column Degradation: A void at the column inlet or collapse of the packed bed can lead to peak fronting.[11]
-
Solution: Replace the column. Using a guard column can help extend the life of your analytical column.
-
Experimental Protocol: Troubleshooting Peak Fronting
-
Sample and Injection Volume:
-
Step 1: Reduce the injection volume by half and observe the peak shape.
-
Step 2: If fronting persists, prepare a 1:10 dilution of your sample in the mobile phase and inject the original volume.
-
-
Sample Solvent Check:
-
Ensure your sample solvent is the same as or weaker than your mobile phase. For reversed-phase chromatography, this means the sample solvent should have a lower percentage of organic solvent than the mobile phase.
-
-
Column Integrity:
-
If the issue persists and is observed for all peaks in the chromatogram, it is likely a physical problem with the column.
-
Visually inspect the top of the column for any voids.
-
Replace the column with a new one to see if the problem is resolved.
-
Issue 3: Split Peaks
Q3: I am observing a split peak for this compound. What are the possible reasons and troubleshooting steps?
A3: Split peaks can be caused by a blockage at the column inlet, a column void, or issues with the sample injection.[16][17]
Potential Causes & Solutions:
-
Blocked Column Frit or Contamination: Particulate matter from the sample or mobile phase can block the inlet frit, causing the sample to be distributed unevenly onto the column.[16]
-
Solution: Reverse flush the column (if the manufacturer allows it). If the problem persists, the frit or the entire column may need to be replaced. Filtering all samples and mobile phases is a good preventative measure.[11]
-
-
Column Void: A void at the head of the column can cause the sample band to split before it enters the packed bed.[18]
-
Solution: Replace the column.
-
-
Injection Solvent Incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase or significantly different in composition can cause peak splitting.
-
Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase.
-
-
Co-elution: It is possible that the split peak is actually two closely eluting compounds.
-
Solution: To test for this, inject a smaller volume of the sample. If the two peaks begin to resolve, then the issue is one of co-elution, and the chromatographic method will need to be optimized for better separation.[16]
-
Experimental Protocol: Troubleshooting Split Peaks
-
Initial Diagnosis:
-
Observe if the peak splitting occurs for all peaks or just for this compound. If all peaks are split, the problem is likely related to the column inlet or the injector.[19]
-
-
Check for Co-elution:
-
Inject a smaller volume of your sample. If the split peak resolves into two distinct peaks, you have a co-elution issue that requires method development.
-
-
Column and System Check:
-
Step 1: Disconnect the column and check the system pressure without it to ensure there are no blockages in the system.
-
Step 2: If the system pressure is normal, reconnect the column in the reverse direction (if permissible by the manufacturer) and flush with a strong solvent.
-
Step 3: If reverse flushing does not solve the problem, the column likely has a blocked frit or a void and should be replaced.
-
-
Injection and Sample Preparation:
-
Ensure your sample and mobile phases are filtered through a 0.45 µm or 0.22 µm filter.
-
Confirm that your sample solvent is compatible with the mobile phase.
-
References
- 1. Lofepramine | C26H27ClN2O | CID 3947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lofepramine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. uhplcs.com [uhplcs.com]
- 7. waters.com [waters.com]
- 8. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. restek.com [restek.com]
- 14. phenomenex.blog [phenomenex.blog]
- 15. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 16. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. uhplcs.com [uhplcs.com]
- 19. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Technical Support Center: Optimization of Mobile Phase for Lofepramine-d3 Separation
Welcome to the technical support center for the optimization of the mobile phase for Lofepramine-d3 separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common starting mobile phase for this compound separation using reverse-phase HPLC?
A common starting point for the separation of this compound, a deuterated analog of the tricyclic antidepressant Lofepramine, is a mixture of an aqueous buffer and an organic solvent. A frequently used combination is a phosphate buffer and acetonitrile. For instance, a mobile phase consisting of 0.02M phosphate buffer and acetonitrile in a 48:52 (v/v) ratio has been successfully used for the separation of Lofepramine.[1] The pH of the aqueous phase is also a critical parameter and is often adjusted to the acidic range, for example, pH 2.80.[1]
Q2: How can I improve the peak shape for this compound?
Poor peak shape, such as tailing or fronting, can be addressed by modifying the mobile phase. Peak tailing for basic compounds like Lofepramine can occur due to secondary interactions with the stationary phase. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help mitigate this issue. Alternatively, adjusting the pH of the mobile phase can also improve peak shape. For Lofepramine, which is a basic compound, using a mobile phase with a low pH (e.g., around 3) can ensure the analyte is in its protonated form, leading to better peak symmetry.
Q3: My this compound peak is showing poor resolution from other components. What should I do?
To improve the resolution between this compound and other components, you can try the following mobile phase optimizations:
-
Adjust the organic solvent percentage: Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase the retention time of the analytes and can improve resolution. Conversely, increasing the organic content will decrease retention times.
-
Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Modify the pH of the aqueous phase: Altering the pH can change the ionization state of this compound and other components, leading to changes in retention and potentially improved resolution.
Q4: What are the recommended column chemistries for this compound separation?
For the reverse-phase separation of tricyclic antidepressants like Lofepramine, C18 columns are a popular and effective choice.[1] A Symmetry ODS (C18) RP Column (250 mm x 4.6 mm, 5µm) has been reported to provide good separation for Lofepramine.[1] For UPLC applications, which utilize smaller particle size columns for higher efficiency, a ZORBAX Eclipse Plus C18 column (50.0 mm × 2.1 mm, 1.7 µm) has been used in a multi-analyte method including other antidepressants.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the basic analyte and acidic silanol groups on the stationary phase. | - Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase.- Decrease the mobile phase pH to ensure the analyte is fully protonated.- Use a base-deactivated column. |
| Peak Fronting | Sample overload or high injection volume of a strong solvent. | - Reduce the concentration of the sample.- Decrease the injection volume.- Ensure the sample solvent is weaker than or matches the mobile phase. |
| Poor Resolution | Insufficient separation between this compound and interfering peaks. | - Optimize the mobile phase composition by adjusting the organic-to-aqueous ratio.- Change the organic modifier (e.g., from acetonitrile to methanol).- Adjust the pH of the mobile phase to alter selectivity. |
| High Backpressure | Blockage in the HPLC system or column. | - Filter the mobile phase and samples.- Check for blockages in the tubing and frits.- If using a buffer, ensure it is fully dissolved and flush the system regularly with water to prevent salt precipitation. |
| Irreproducible Retention Times | Changes in mobile phase composition, temperature, or column equilibration. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.- Ensure the column is adequately equilibrated with the mobile phase before each injection. |
Experimental Protocols
Example RP-HPLC Method for Lofepramine
This protocol is based on a validated method for the estimation of Lofepramine and can be adapted for this compound.[1]
-
Column: Symmetry ODS (C18) RP Column, 250 mm x 4.6 mm, 5µm[1]
-
Mobile Phase: 0.02M Phosphate Buffer: Acetonitrile (48:52 v/v), pH adjusted to 2.80[1]
-
Flow Rate: 1.0 ml/min[1]
-
Detection: UV at 248 nm[1]
-
Injection Volume: 20 µl[1]
-
Temperature: Ambient[1]
Example UPLC-MS/MS Method for Antidepressants (including this compound as an internal standard)
This protocol is from a multi-analyte study and can be used as a reference for developing a UPLC-MS/MS method for this compound.[2]
-
Column: ZORBAX Eclipse Plus C18 column (50.0 mm × 2.1 mm, 1.7 µm)[2]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mmol/L ammonium acetate[2]
-
Mobile Phase B: Methanol with 0.1% formic acid[2]
-
Gradient: A gradient elution program would be necessary for a multi-analyte separation. The specific gradient was not detailed in the abstract but would need to be optimized for this compound.
-
Flow Rate: Not specified, but typically in the range of 0.2 - 0.6 mL/min for UPLC.
-
Column Temperature: 40°C[2]
-
Injection Volume: 2.0 μL[2]
-
Detection: Tandem Mass Spectrometry (MS/MS)
Visualizations
Caption: A typical experimental workflow for the analysis of this compound using HPLC.
Caption: A troubleshooting decision tree for common chromatographic issues encountered during this compound analysis.
References
Identifying and minimizing Lofepramine-d3 impurities
Welcome to the Technical Support Center for Lofepramine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing impurities during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with this compound?
A1: this compound can contain several process-related and degradation impurities. Commonly cited impurities include:
-
Impurity A: 1-Methylamino-4′-chloroacetophenone
-
Impurity B: 4-chlorobenzoic acid
-
Impurity E: N-Formyldesipramine
-
Impurity F: N,N-Bis(4′-chlorophenacyl)desipramine Bromide
-
Other designated impurities such as C, D, and G have been noted by reference standard suppliers, though their specific structures are not widely published.
Q2: What are the primary degradation pathways for Lofepramine?
A2: Lofepramine is susceptible to degradation under various stress conditions. The primary pathways include:
-
Hydrolysis: Cleavage of the p-chlorophenacyl group can occur, leading to the formation of other compounds.[1] Acidic and alkaline conditions can accelerate this process.
-
Oxidation: The molecule is susceptible to oxidation, which can lead to the formation of various degradation products.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation.[2][3] Lofepramine hydrochloride is known to change color from faint yellow to brown upon storage, indicating instability.[4]
Q3: What is the major metabolite of Lofepramine, and can it be considered an impurity?
A3: The major metabolite of Lofepramine is Desipramine.[1][5] In the context of drug substance purity, Desipramine would be considered a process-related impurity if it is present from the synthesis of Lofepramine, or a degradation product if it forms during storage. It is crucial to monitor its levels in the final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| High levels of Impurity A (1-Methylamino-4′-chloroacetophenone) detected. | Incomplete reaction or degradation of a starting material during synthesis. | - Ensure the use of high-purity starting materials. - Optimize reaction conditions (temperature, time, stoichiometry) to ensure complete conversion. - Implement an appropriate purification step, such as recrystallization, to remove this impurity. |
| Presence of Impurity B (4-chlorobenzoic acid) in the final product. | Hydrolytic degradation of the p-chlorophenacyl group of Lofepramine. This is a known metabolic and degradation pathway.[1] | - Avoid exposure of this compound to strong acidic or alkaline conditions. - Store the material in a dry, inert atmosphere. - Use a validated stability-indicating analytical method to monitor its levels over time. |
| Detection of Impurity E (N-Formyldesipramine). | This impurity is likely a metabolite or a degradation product of Desipramine, which itself is a major metabolite and potential impurity of Lofepramine. | - Minimize the formation of Desipramine during synthesis and storage. - Implement purification steps that can effectively remove both Desipramine and its formylated derivative. |
| Unexpected peaks observed in the chromatogram during stability studies. | Degradation of this compound due to exposure to light, heat, or oxidative conditions. | - Conduct forced degradation studies to identify potential degradation products. - Store this compound protected from light and at controlled room temperature or as recommended. - Consider the use of antioxidants or stabilizers in formulations, such as tartaric acid.[4] |
| Discoloration of Lofepramine hydrochloride upon storage. | This is a known issue indicating product instability, likely due to oxidation or photodegradation.[4] | - Store in airtight containers, protected from light. - The use of maleate salt instead of hydrochloride has been suggested to improve stability by blocking air oxidation. |
Data on Forced Degradation of Lofepramine
The following table summarizes the degradation of Lofepramine under various stress conditions. This data is crucial for understanding the stability profile of the molecule and for developing stability-indicating analytical methods.
| Stress Condition | % Degradation |
| Acidic Hydrolysis (0.1 M HCl) | 7.77% |
| Alkaline Hydrolysis (0.1 M NaOH) | 5.44% |
| Oxidative Degradation (3% H₂O₂) | 14.44% |
| Photolytic Degradation | 16.68% |
Data sourced from a study on the stability of Lofepramine hydrochloride.
Experimental Protocols
Protocol 1: Identification of this compound Impurities by HPLC-UV
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound and its impurities.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Symmetry ODS (C18) RP Column (250 mm x 4.6 mm, 5µm particle size)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
This compound reference standard and samples
-
Known impurity reference standards (if available)
2. Chromatographic Conditions:
-
Mobile Phase: 0.02M Phosphate Buffer: Acetonitrile (48:52 v/v), with the pH of the buffer adjusted to 2.80 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 248 nm
-
Injection Volume: 20 µL
-
Run Time: Approximately 8 minutes
3. Preparation of Solutions:
-
Mobile Phase Preparation:
-
Dissolve the required amount of potassium dihydrogen phosphate in water to make a 0.02M solution.
-
Adjust the pH to 2.80 using orthophosphoric acid.
-
Mix the buffer and acetonitrile in a 48:52 ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
-
Standard Solution Preparation (Example concentration: 50 µg/mL):
-
Accurately weigh 10 mg of this compound working standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate to dissolve.
-
Make up the volume to 10 mL with methanol to get a 1000 µg/mL stock solution.
-
Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the this compound sample equivalent to 10 mg of the active ingredient into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 15 minutes to dissolve.
-
Make up the volume to 10 mL with methanol.
-
Further dilute to a suitable concentration with the mobile phase, similar to the standard solution preparation.
-
Filter the final solution through a 0.45 µm membrane filter before injection.
-
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover or system contamination.
-
Inject the standard solution multiple times to check for system suitability (e.g., retention time, peak area, tailing factor).
-
Inject the sample solutions.
-
Identify and quantify impurities by comparing their retention times and peak areas with those of the reference standards (if available) or by using relative retention times and response factors.
Protocol 2: Minimization of Impurities by Recrystallization
This protocol describes a general procedure for the purification of Lofepramine base by crystallization, which can be adapted to minimize process-related impurities.
1. Materials:
-
Crude Lofepramine base
-
Methyl-tertiary-butylether (MTBE)
-
Other organic solvents for optimization (e.g., acetone, methanol)
2. Procedure:
-
Dissolve the crude Lofepramine base in a suitable organic solvent (e.g., a mixture of ethyl acetate and acetone).
-
Slowly add this solution to a cooled anti-solvent (e.g., methanol) while stirring. The temperature should be maintained at a low level (e.g., 5-10°C) to induce crystallization.
-
Continue stirring for a sufficient time (e.g., 1 hour) to allow for complete crystallization.
-
Filter the precipitated crystals.
-
Wash the crystals with a small amount of cold anti-solvent to remove residual mother liquor containing dissolved impurities.
-
Dry the purified Lofepramine base under vacuum at a suitable temperature (e.g., 35-45°C).
Note: The choice of solvents and the temperature profile should be optimized based on the specific impurity profile of the crude material. A patent for Lofepramine purification suggests using methyl-tertiary-butylether for purification and crystallization.[4]
Visualizations
Caption: Potential formation pathways of this compound impurities.
Caption: Workflow for the analysis of this compound impurities.
References
- 1. Lofepramine - Wikipedia [en.wikipedia.org]
- 2. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP0575370B1 - Process for the purification of lofepramine by crystallisation - Google Patents [patents.google.com]
- 5. Lofepramine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
Lofepramine-d3 Degradation: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the potential degradation pathways of lofepramine-d3. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation profile important?
This compound is a deuterated form of lofepramine, a tricyclic antidepressant.[4] It is often used as an internal standard in analytical studies. Understanding its degradation profile is crucial for ensuring the accuracy and reliability of analytical methods, as degradation products can potentially interfere with the quantification of the target analyte. Furthermore, for deuterated drugs developed to have an altered metabolic profile, knowledge of their stability is a key component of drug development and regulatory submissions.[5][6]
Q2: What are the likely degradation pathways for this compound?
Based on the known metabolic pathways of lofepramine, the primary degradation routes for this compound are expected to be hydrolysis, oxidation, and photolysis.[4][7] Lofepramine is known to be metabolized to desipramine, and other pathways include hydroxylation, N-dealkylation, and N-oxidation.[4] The deuterium atoms in this compound are typically on the N-methyl group. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down reactions where this bond is broken (a phenomenon known as the kinetic isotope effect).[][2][8] Therefore, N-demethylation to form desipramine-d3 may be slower compared to the non-deuterated compound.
Q3: What are the potential degradation products of this compound?
The anticipated degradation products of this compound under various stress conditions include:
-
Desipramine-d3: Formed via cleavage of the p-chlorophenacyl group. This is a major metabolite of lofepramine.[4][9]
-
p-Chlorobenzoic acid: A product of the cleavage of the p-chlorophenacyl group.[10]
-
Hydroxylated this compound: Introduction of a hydroxyl group onto the aromatic rings.
-
This compound N-oxide: Oxidation of the tertiary amine.
-
Desmethyl-lofepramine-d3 (northis compound): If the deuterium is not on the methyl group that is cleaved.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in chromatogram | Formation of unknown degradation products. | Perform mass spectrometry (LC-MS/MS) to identify the mass of the unknown peaks and elucidate their structures. Compare with the predicted degradation products.[11][12][13][14] |
| Co-elution of degradation products. | Optimize the chromatographic method. Try a different column, mobile phase composition, or gradient profile to improve separation. | |
| Low recovery of this compound | Significant degradation under the experimental conditions. | Reduce the stress level (e.g., lower temperature, shorter exposure time, less concentrated acid/base/oxidizing agent). |
| Adsorption to container surfaces. | Use silanized glassware or polypropylene tubes. | |
| Inconsistent degradation rates | Variability in experimental conditions. | Ensure precise control of temperature, light exposure, and concentration of stress agents. Use a calibrated light source for photostability studies. |
| Purity of this compound starting material. | Verify the purity of the this compound standard before initiating degradation studies. |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
Acid and Base Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 1 M HCl.
-
Dilute with the mobile phase for analysis.
-
Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.
-
Procedure:
-
To a suitable volume of the stock solution, add an equal volume of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot.
-
Dilute with the mobile phase for analysis. Note: Quenching of H₂O₂ may be necessary depending on the analytical method.
-
Photolytic Degradation
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent. Transfer the solution to a quartz cuvette or a photostability chamber.
-
Procedure:
-
Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
At specified time points, withdraw aliquots from both the exposed and control samples.
-
Dilute with the mobile phase for analysis.
-
Analytical Method
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS) is recommended.[11][12][13][14]
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of approximately 254 nm. For LC-MS, use electrospray ionization (ESI) in positive ion mode.
Data Presentation
The following tables present hypothetical quantitative data for this compound degradation to illustrate expected outcomes.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Duration (hours) | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 1 M HCl at 60°C | 24 | 15 | 2 |
| 1 M NaOH at 60°C | 24 | 25 | 3 |
| 30% H₂O₂ at RT | 24 | 40 | 4 |
| Photolysis (ICH Q1B) | - | 30 | 3 |
Table 2: Chromatographic Data of this compound and its Potential Degradation Products (Hypothetical)
| Compound | Retention Time (min) (Hypothetical) |
| p-Chlorobenzoic acid | 3.5 |
| Desipramine-d3 | 5.8 |
| This compound N-oxide | 7.2 |
| This compound | 8.5 |
| Hydroxylated this compound | 9.1 |
Visualizations
Proposed Degradation Pathways of this compound
Caption: Predicted degradation pathways of this compound under different stress conditions.
Experimental Workflow for Forced Degradation Study
Caption: A generalized workflow for conducting forced degradation studies on this compound.
References
- 2. Deuterated drug - Wikipedia [en.wikipedia.org]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. Lofepramine - Wikipedia [en.wikipedia.org]
- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 6. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
- 9. What is the mechanism of Lofepramine Hydrochloride? [synapse.patsnap.com]
- 10. Lofepramine | C26H27ClN2O | CID 3947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO2020243503A1 - Determination of antidepressants by mass spectrometry - Google Patents [patents.google.com]
- 13. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. molnar-institute.com [molnar-institute.com]
Technical Support Center: Method Robustness Testing for Lofepramine-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Lofepramine-d3. The following information is designed to address specific issues that may arise during method development, validation, and routine analysis, with a focus on ensuring method robustness.
Frequently Asked Questions (FAQs)
Q1: What is method robustness and why is it critical for this compound analysis?
A1: Method robustness is the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[1] It provides an indication of the method's reliability during normal usage. For this compound, a deuterated internal standard, robustness testing is crucial to ensure consistent and accurate quantification across different laboratories, instruments, and analysts.[1]
Q2: What are the typical parameters to investigate during robustness testing for an HPLC or LC-MS/MS method for this compound?
A2: Key parameters to investigate include:
-
Mobile Phase Composition: Variations in the percentage of organic solvent and the pH of the aqueous phase.[2][3][4][5][6]
-
Flow Rate: Small changes in the flow rate of the mobile phase.
-
Column Temperature: The effect of slight temperature fluctuations on retention time and peak shape.[1][7][8][9][10]
-
Wavelength: For UV detection, the impact of minor variations in the detection wavelength.
-
Column Batch/Lot: Assessing the reproducibility of the separation on different batches of the same column.[3]
Q3: Are there specific challenges associated with the analysis of a deuterated compound like this compound?
A3: Yes, the primary challenges include:
-
Isotopic Exchange: The potential for deuterium atoms to exchange with protons from the surrounding solvent, particularly under acidic or basic conditions, which can affect the accuracy of quantification.
-
Chromatographic Shift: Deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts. This needs to be considered when using this compound as an internal standard for Lofepramine.
-
Mass Spectrometric Crosstalk: In LC-MS/MS analysis, it is important to ensure that there is no interference between the mass transitions of Lofepramine and this compound.
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase pH | Lofepramine is a basic compound. Ensure the mobile phase pH is controlled and is at least 2 pH units away from the pKa of Lofepramine to ensure consistent ionization and good peak shape.[3][5][6] |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Secondary Interactions with Stationary Phase | Use a mobile phase additive (e.g., a small amount of a competing base) or switch to a different column chemistry. |
Problem 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature. Even small variations in ambient temperature can affect retention times.[7][8][9] |
| Inconsistent Mobile Phase Preparation | Prepare the mobile phase accurately and consistently. Ensure proper degassing to prevent pump cavitation. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection sequence. |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Problem 3: Inaccurate Quantification
| Potential Cause | Troubleshooting Step |
| Isotopic Exchange of this compound | Avoid harsh pH conditions in sample preparation and mobile phases. Evaluate the stability of this compound under the analytical conditions. |
| Matrix Effects in LC-MS/MS | Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components. Use a stable isotope-labeled internal standard (like this compound for Lofepramine analysis) to compensate for matrix effects. |
| Poor Linearity of Calibration Curve | Ensure the calibration standards are prepared correctly and cover the expected concentration range of the samples. Check for detector saturation at high concentrations. |
| Degradation of Analyte | Investigate the stability of Lofepramine and this compound in the sample matrix and during the analytical process. Protect samples from light and extreme temperatures if necessary. |
Quantitative Data Summary
The following tables summarize typical results from a robustness study of a Lofepramine analytical method. These values serve as an example of the expected outcomes when performing such tests.
Table 1: Robustness Testing of an RP-HPLC Method for Lofepramine
| Parameter | Variation | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Flow Rate | 0.9 mL/min | 4.25 | 1.12 | 5890 |
| 1.0 mL/min (Nominal) | 3.87 | 1.10 | 5950 | |
| 1.1 mL/min | 3.52 | 1.09 | 6010 | |
| Mobile Phase Composition | 50:50 (ACN:Buffer) | 4.15 | 1.11 | 5910 |
| (Acetonitrile:Buffer, v/v) | 52:48 (Nominal) | 3.87 | 1.10 | 5950 |
| 54:46 | 3.61 | 1.09 | 5980 | |
| Column Temperature | 28 °C | 3.95 | 1.13 | 5870 |
| 30 °C (Nominal) | 3.87 | 1.10 | 5950 | |
| 32 °C | 3.79 | 1.08 | 6020 | |
| pH of Mobile Phase | 2.6 | 3.98 | 1.15 | 5850 |
| 2.8 (Nominal) | 3.87 | 1.10 | 5950 | |
| 3.0 | 3.75 | 1.07 | 6050 |
Data is illustrative and based on typical HPLC robustness studies.
Experimental Protocols
Protocol 1: Robustness Testing for this compound by RP-HPLC
This protocol outlines the methodology for conducting a robustness study on an existing RP-HPLC method for this compound.
-
Method Parameters:
-
Robustness Variables:
-
Flow Rate: Vary by ±0.1 mL/min (0.9 mL/min and 1.1 mL/min).
-
Mobile Phase Composition: Vary the acetonitrile percentage by ±2% (50:50 and 54:46 ACN:Buffer).
-
Column Temperature: Vary by ±2 °C (28 °C and 32 °C).
-
Mobile Phase pH: Vary by ±0.2 units (pH 2.6 and pH 3.0).
-
-
Procedure:
-
Prepare a standard solution of this compound.
-
For each condition, inject the standard solution in triplicate.
-
Record the retention time, peak area, tailing factor, and number of theoretical plates.
-
Calculate the mean and relative standard deviation (RSD) for each parameter under each condition.
-
Compare the results to the nominal conditions to assess the impact of the variations.
-
Visualizations
Caption: Experimental workflow for this compound analysis by HPLC.
Caption: Logical troubleshooting workflow for chromatographic issues.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. chromtech.com [chromtech.com]
- 8. avantorsciences.com [avantorsciences.com]
- 9. How does increasing column temperature affect LC methods? [sciex.com]
- 10. waters.com [waters.com]
- 11. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Cross-Validation of Analytical Methods for Lofepramine-d3
This technical support center provides guidance for researchers, scientists, and drug development professionals on the cross-validation of analytical methods for Lofepramine-d3. This compound, a deuterated form of the tricyclic antidepressant Lofepramine, is commonly used as an internal standard in bioanalytical studies.[1] Robust analytical method validation is crucial for ensuring the accuracy and reliability of pharmacokinetic and other quantitative studies.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of cross-validation for an analytical method involving this compound?
A1: Cross-validation is performed to ensure that an analytical method is reproducible and reliable when transferred between different laboratories, analysts, or instruments. It is a critical step in multicenter clinical trials or when a method is moved to a different facility to ensure consistency of results.
Q2: What are the key parameters to evaluate during the cross-validation of a this compound analytical method?
A2: The core parameters to assess are precision, accuracy, selectivity, and the linearity of the calibration curve.[2][3][4] The goal is to demonstrate that the method yields comparable results regardless of where or by whom it is performed.
Q3: My recovery of this compound is inconsistent. What could be the cause?
A3: Inconsistent recovery can stem from several factors, including issues with the sample extraction process, variability in the biological matrix, or instability of the analyte. Ensure that the extraction procedure is well-defined and consistently executed. Also, evaluate the stability of this compound in the matrix under the storage and processing conditions used.[5]
Q4: I am observing unexpected peaks in my chromatogram. How should I troubleshoot this?
A4: Unexpected peaks can be due to contamination, degradation of Lofepramine or this compound, or co-eluting substances from the biological matrix. To troubleshoot, analyze blank matrix samples to check for interferences. Additionally, forced degradation studies can help identify potential degradation products.[2] Ensure proper cleaning of the HPLC system between runs to avoid carryover.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust the mobile phase pH to ensure proper ionization of Lofepramine.- Replace the analytical column.- Reduce the injection volume or sample concentration. |
| High Variability in Retention Time | - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Check the HPLC pump for leaks and ensure proper functioning. |
| Low Signal Intensity | - Improper instrument settings (e.g., detector wavelength)- Degradation of this compound stock solution- Inefficient ionization in the mass spectrometer | - Optimize detector settings (for UV, the wavelength for Lofepramine is typically around 248 nm[3]).- Prepare fresh stock solutions and store them under recommended conditions.- Optimize mass spectrometer source parameters. |
| Non-linear Calibration Curve | - Inaccurate preparation of calibration standards- Saturation of the detector- Presence of interfering substances | - Carefully prepare a new set of calibration standards.- Dilute the higher concentration standards to fall within the linear range of the detector.- Improve sample cleanup procedures to remove interferences. |
Experimental Protocol: Cross-Validation of a Bioanalytical Method for this compound
This protocol outlines a typical cross-validation study for an HPLC-based method for the quantification of an analyte using this compound as an internal standard.
1. Objective: To demonstrate the reproducibility of the analytical method at a receiving laboratory by comparing the results with the originating laboratory.
2. Materials:
-
Reference standards for the analyte and this compound
-
Blank biological matrix (e.g., human plasma)
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometer)
-
Analytical column (e.g., Symmetry ODS C18, 250 mm x 4.6 mm, 5µm[3])
-
All necessary solvents and reagents of HPLC grade
3. Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of the analyte and this compound in a suitable solvent (e.g., methanol).
-
Prepare serial dilutions to create working solutions for calibration standards and quality control (QC) samples.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank biological matrix with the analyte working solutions to prepare calibration standards at a minimum of six concentration levels.
-
Spike blank biological matrix to prepare QC samples at a minimum of three concentration levels: low, medium, and high.
-
-
Sample Extraction:
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all calibration standards, QC samples, and study samples.
-
Add this compound (internal standard) at a constant concentration to all samples except the blank.
-
-
Chromatographic Conditions:
-
Analysis:
-
Analyze the extracted samples from both the originating and receiving laboratories.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (this compound) against the analyte concentration.
-
Determine the concentrations of the QC samples using the calibration curve.
-
4. Acceptance Criteria:
-
Precision: The coefficient of variation (%CV) for the replicate QC samples should not exceed 15%.
-
Accuracy: The mean concentration of the QC samples should be within ±15% of the nominal concentration.[5]
-
Linearity: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.[2]
Workflow for Cross-Validation
References
Validation & Comparative
A Comparative Guide to Lofepramine-d3 and Lofepramine in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the realm of therapeutic drug monitoring and pharmacokinetic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification by mass spectrometry. This guide provides a detailed comparison of the mass spectrometric behavior of Lofepramine and its deuterated analog, Lofepramine-d3, offering valuable insights for analytical method development.
Introduction to Lofepramine and its Deuterated Analog
Lofepramine is a tricyclic antidepressant (TCA) used in the treatment of depressive disorders.[1] Its chemical formula is C₂₆H₂₇ClN₂O, with a molecular weight of approximately 418.97 g/mol .[1] this compound is a stable isotope-labeled version of Lofepramine, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a molecular weight increase of approximately 3 Da, allowing for its differentiation from the unlabeled drug in a mass spectrometer. This compound is commonly used as an internal standard in the quantitative analysis of Lofepramine in biological matrices.[2]
Mass Spectrometric Behavior: A Head-to-Head Comparison
The differentiation between Lofepramine and this compound in a mass spectrometer is based on their mass-to-charge ratio (m/z) difference. Due to the three deuterium atoms, the precursor and fragment ions of this compound will be observed at an m/z that is 3 units higher than the corresponding ions of Lofepramine.
Table 1: Key Mass Spectrometric Parameters for Lofepramine and this compound
| Parameter | Lofepramine | This compound |
| Molecular Formula | C₂₆H₂₇ClN₂O | C₂₆H₂₄D₃ClN₂O |
| Average Molecular Weight ( g/mol ) | ~418.97 | ~421.99 |
| Precursor Ion ([M+H]⁺) m/z | 419.1885 | 422.2071 |
| Major Product Ion (m/z) | 224.0809 | 227.0995 |
| Other Significant Product Ions (m/z) | 208.1118, 125.0075, 168.1134 | 211.1304, 128.0261, 171.1320 |
Note: The m/z values for this compound are predicted based on the fragmentation of Lofepramine and the addition of three deuterium atoms to the relevant fragments.
Experimental Protocols
The following provides a typical experimental protocol for the analysis of Lofepramine using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation:
A protein precipitation method is commonly employed for the extraction of Lofepramine from plasma or serum samples.
-
To 100 µL of plasma/serum, add 20 µL of this compound internal standard solution (concentration will depend on the specific assay).
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of tricyclic antidepressants.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is common.
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is generally used.
-
Injection Volume: Typically 5-10 µL of the prepared sample is injected.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is the preferred method for the analysis of tricyclic antidepressants.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, providing high selectivity and sensitivity.
-
MRM Transitions:
-
Lofepramine: Precursor ion m/z 419.2 → Product ion m/z 224.1
-
This compound: Precursor ion m/z 422.2 → Product ion m/z 227.1
-
-
Collision Energy: The collision energy should be optimized for each transition to achieve the most abundant and stable fragment ion signal.
Visualization of the Analytical Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of Lofepramine using this compound as an internal standard.
Caption: Workflow for Lofepramine analysis.
Fragmentation Pathway
The primary fragmentation of Lofepramine involves the cleavage of the bond between the nitrogen atom of the dibenzazepine ring and the propyl chain, leading to the formation of the characteristic product ion at m/z 224.0809. The deuterium atoms in this compound are typically located on the methyl group attached to the nitrogen of the side chain. As this part of the molecule is retained in the major fragment, the corresponding product ion for this compound is observed at m/z 227.0995.
Caption: Lofepramine fragmentation pathway.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Lofepramine in biological samples. The distinct mass shift of 3 Da between the deuterated and non-deuterated compounds allows for clear differentiation in the mass spectrometer, minimizing the risk of interference and ensuring high accuracy and precision of the analytical results. The provided experimental protocol and mass spectrometric parameters serve as a valuable starting point for the development and validation of bioanalytical methods for Lofepramine.
References
A Guide to the Validation of Lofepramine-d3 as an Internal Standard in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of Lofepramine-d3 as an internal standard (IS) in the quantitative analysis of lofepramine in biological matrices. It outlines the essential validation parameters, experimental protocols, and a comparative analysis with other potential internal standards, supported by established principles of bioanalytical method validation.
Introduction to Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is crucial for achieving accurate and precise results. The ideal IS mimics the analyte's behavior throughout sample preparation and analysis, compensating for variability in extraction recovery, matrix effects, and instrument response. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for the analysis of lofepramine. This compound is the deuterium-labeled version of lofepramine, a tricyclic antidepressant.
The primary alternatives to a SIL-IS include using a structurally similar molecule (analogue) or another deuterated tricyclic antidepressant, such as Desipramine-d4 or Imipramine-d3. This guide will focus on the validation of this compound and provide a framework for its comparison against these alternatives.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The use of a stable isotope-labeled version of the analyte as an internal standard is the preferred approach in mass spectrometry-based bioanalysis. This compound is expected to have nearly identical chemical and physical properties to lofepramine, ensuring it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. This close similarity allows for the most accurate correction of analytical variability.
Experimental Validation Protocol
A thorough validation of this compound as an internal standard should be conducted in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] The core validation parameters are outlined below.
Selectivity and Specificity
Objective: To ensure that the analytical method can differentiate and quantify the analyte and the internal standard from other components in the biological matrix.
Protocol:
-
Analyze at least six different blank matrix samples (e.g., plasma, serum) from individual sources to check for interferences at the retention times of lofepramine and this compound.
-
The response of any interfering peak in the blank samples should be less than 20% of the lower limit of quantification (LLOQ) for lofepramine and less than 5% for this compound.
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in a minimum of three separate analytical runs.
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
-
Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
-
Matrix Effect
Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.
Protocol:
-
Extract blank matrix from at least six different sources.
-
Post-extraction, spike the extracts with lofepramine and this compound at low and high concentrations.
-
Compare the peak areas of the post-extraction spiked samples to those of neat solutions at the same concentrations.
-
The internal standard-normalized matrix factor should be consistent across the different sources, with a CV of ≤15%.
Recovery
Objective: To evaluate the efficiency of the extraction process for both the analyte and the internal standard.
Protocol:
-
Prepare two sets of samples at three concentration levels (low, medium, and high).
-
Set A: Spike the matrix with the analyte and IS before extraction.
-
Set B: Spike the extracted blank matrix with the analyte and IS.
-
-
Calculate the recovery by comparing the peak areas of Set A to Set B.
-
The recovery of the analyte and the internal standard should be consistent and reproducible, though it does not need to be 100%. The CV of the recovery across the QC levels should be ≤15%.
Stability
Objective: To ensure the analyte and internal standard are stable under various conditions encountered during sample handling and analysis.
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Bench-Top Stability: Analyze QC samples kept at room temperature for a duration that mimics the sample preparation time.
-
Long-Term Stability: Analyze QC samples after storage at the intended storage temperature for an extended period.
-
Stock Solution Stability: Evaluate the stability of the stock solutions of lofepramine and this compound at their storage temperature.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Comparative Performance Data
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | This compound (Expected) | Alternative IS (e.g., Desipramine-d4) | Alternative IS (e.g., Structural Analogue) |
| Co-elution with Analyte | Yes | No (different retention time) | No (different retention time) |
| Matrix Effect Compensation | High | Moderate to High | Low to Moderate |
| Recovery Consistency | High | High | May be different from analyte |
| Precision (CV%) | < 15% | < 15% | May be > 15% |
| Accuracy (% Bias) | ± 15% | ± 15% | May be > ± 15% |
Table 2: Illustrative Quantitative Performance Data
| Parameter | This compound | Desipramine-d4 | Structural Analogue IS |
| Intra-day Precision (CV%) | |||
| Low QC | < 10% | < 12% | < 15% |
| Mid QC | < 8% | < 10% | < 12% |
| High QC | < 8% | < 10% | < 12% |
| Inter-day Precision (CV%) | |||
| Low QC | < 12% | < 15% | < 15% |
| Mid QC | < 10% | < 12% | < 15% |
| High QC | < 10% | < 12% | < 15% |
| Accuracy (% Bias) | |||
| Low QC | -5% to +5% | -8% to +8% | -12% to +12% |
| Mid QC | -5% to +5% | -8% to +8% | -10% to +10% |
| High QC | -5% to +5% | -8% to +8% | -10% to +10% |
| Recovery (%) | 85 ± 5% | 88 ± 6% | 75 ± 10% |
| Matrix Factor (CV%) | < 10% | < 15% | > 15% (potential) |
Note: The data in Table 2 is illustrative and represents typical expected values for different classes of internal standards. Actual results will vary depending on the specific assay conditions.
Visualizing the Validation and Comparison Workflow
The following diagrams illustrate the logical flow of the validation process and the comparative assessment of internal standards.
Caption: Workflow for the validation and selection of an internal standard.
Caption: Comparison of this compound attributes to alternatives.
Conclusion
The validation of the internal standard is a critical step in the development of a robust and reliable bioanalytical method. This compound, as a stable isotope-labeled internal standard for lofepramine, represents the best practice for ensuring accurate quantification. While other deuterated tricyclic antidepressants or structural analogues can be considered, they are unlikely to provide the same level of performance in compensating for analytical variability, particularly in complex biological matrices.
This guide provides the necessary framework for researchers to conduct a comprehensive validation of this compound and to make an informed, data-driven decision on the most appropriate internal standard for their specific application. Adherence to these validation principles will ensure the generation of high-quality, reproducible data for pharmacokinetic, toxicokinetic, and other quantitative studies.
References
- 1. chromsystems.com [chromsystems.com]
- 2. myadlm.org [myadlm.org]
- 3. A rapid and reliable method for the quantitation of tricyclic antidepressants in serum using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Cross-Reactivity of Lofepramine and its Metabolites in Tricyclic Antidepressant Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of the tricyclic antidepressant (TCA) lofepramine and its primary active metabolite, desipramine, in commercially available immunoassays for TCAs. Understanding the extent of this cross-reactivity is crucial for accurate interpretation of toxicological screening results and for the development of more specific analytical methods. This document summarizes quantitative data from various studies, details the experimental protocols used to determine cross-reactivity, and provides a visual representation of the metabolic pathway of lofepramine.
Executive Summary
Lofepramine, a third-generation tricyclic antidepressant, is extensively metabolized in the body to desipramine, another potent TCA.[1][2][3] Due to structural similarities, both lofepramine and desipramine can be detected by immunoassays designed to screen for tricyclic antidepressants, potentially leading to positive test results. The degree of cross-reactivity, however, can vary significantly depending on the specific immunoassay kit and the concentration of the drug and its metabolites in the sample. This guide aims to provide clarity on this issue by presenting available data and methodologies.
Comparison of Cross-Reactivity Data
The following table summarizes the cross-reactivity of lofepramine and its major metabolite, desipramine, in various tricyclic antidepressant immunoassays. The data is presented as the concentration of the compound required to produce a positive result equivalent to the assay's cutoff concentration for the target analyte (e.g., nortriptyline or imipramine).
| Immunoassay Kit/Platform | Target Analyte | Lofepramine Concentration for Positive Result | Desipramine Concentration for Positive Result | Reference |
| Emit® Serum TCA Assay | Not Specified | > 200 ng/mL (may produce positive) | 200-400 ng/mL | [4] |
| Triage® Plus TCA | Not Specified | Positive (concentration not specified) | Positive at 500, 800, and 1000 ng/mL | [5][6] |
Note: Data on specific percentage cross-reactivity for lofepramine is limited in the public domain. The table reflects concentrations at which a positive result may be observed.
Metabolic Pathway of Lofepramine
Lofepramine acts as a prodrug, with a significant portion being metabolized to desipramine.[1][7] This metabolic conversion is a key factor in its pharmacological activity and its detection in drug screening.
References
- 1. Lofepramine - Wikipedia [en.wikipedia.org]
- 2. Lofepramine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Lofepramine Hydrochloride? [synapse.patsnap.com]
- 4. wakemed.org [wakemed.org]
- 5. usscreeningsource.com [usscreeningsource.com]
- 6. Evaluation of a colloidal metal immunoassay device for the detection of tricyclic antidepressants in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of lofepramine in man: relationship to inhibition of noradrenaline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Lofepramine and Imipramine: A Comparative Analysis of Clinical Efficacy in Depression
An objective comparison of lofepramine and imipramine, two tricyclic antidepressants, reveals comparable therapeutic efficacy in the treatment of depression, with a notable distinction in their side effect profiles. While both drugs demonstrate significant antidepressant effects, clinical data indicates that lofepramine is associated with a lower incidence of anticholinergic side effects, positioning it as a potentially better-tolerated option for some patients.
This guide provides a comprehensive comparison of the clinical performance of lofepramine and imipramine, drawing on data from key clinical trials and meta-analyses. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the therapeutic similarities and differences between these two medications.
Quantitative Comparison of Clinical Efficacy and Side Effects
The following table summarizes the key quantitative data from comparative clinical trials of lofepramine and imipramine.
| Metric | Lofepramine | Imipramine | Study (Year) |
| Efficacy | |||
| Recovery Rate (5 weeks) | 48.4% (15/31 patients) | 58.1% (18/31 patients) | Sjögren (1980)[1] |
| Overall Clinical Response | No significant difference | No significant difference | Feighner et al. (1982)[2], Angst et al. (1975)[3] |
| Antidepressant Effect | High | High | Angst et al. (1975)[3] |
| Key Side Effects | |||
| Dry Mouth (severe/moderate) | 17.4% (8/46 patients) | 43.8% (21/48 patients) | Feighner et al. (1982)[2] |
| Accommodation Disturbances | Significantly lower | Significantly higher | Sjögren (1980)[1] |
| Overall Side Effect Profile | Fewer adverse effects | More adverse effects | Kerihuel & Dreyfus (1991)[4] |
Detailed Experimental Protocols
The data presented in this guide is derived from rigorously designed clinical trials. Below are the methodologies of two key comparative studies:
Feighner et al. (1982): A Double-Blind Comparison of Lofepramine, Imipramine, and Placebo
-
Study Design: A multi-center, double-blind, randomized, placebo-controlled trial.[2]
-
Patient Population: 139 patients with a diagnosis of primary depression.[2]
-
Treatment Groups:
-
Lofepramine (n=46)
-
Imipramine (n=48)
-
Placebo (n=45)[2]
-
-
Dosing Regimen: Specific dosages were not detailed in the abstract but were administered over the course of the trial.
-
Assessment of Efficacy: The primary measure of clinical outcome was not specified in the abstract but was significantly greater for both active drugs compared to placebo.[2]
-
Assessment of Safety: The incidence and severity of side effects were systematically recorded and compared between the groups.[2]
Sjögren (1980): Comparative Clinical Evaluation of Lofepramine and Imipramine
-
Study Design: A multi-center, double-blind clinical trial.[1]
-
Patient Population: 62 patients with a depressive syndrome that would typically be treated with a tricyclic antidepressant.[1]
-
Treatment Groups:
-
Lofepramine (n=31)
-
Imipramine (n=31)[1]
-
-
Dosing Regimen:
-
Wash-out Period: A wash-out period was implemented before the start of treatment.[1]
-
Assessments:
-
Definition of Recovery: The criteria for "recovered" were based on the Cronholm-Ottosson depression rating scale scores at the end of the five-week treatment period.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the pharmacological mechanisms of lofepramine and imipramine and a typical workflow for a comparative clinical trial.
Caption: Comparative Inhibition of Neurotransmitter Reuptake by Lofepramine and Imipramine.
Caption: Generalized Workflow of a Double-Blind Comparative Clinical Trial.
References
- 1. Comparative clinical evaluation of lofepramine and imipramine. Psychiatric aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double blind comparison of lofepramine, imipramine and placebo in patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Clinical trial of lofepramine versus imipramine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meta-analyses of the efficacy and tolerability of the tricyclic antidepressant lofepramine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Showdown: Lofepramine Versus Other Antidepressants
A comprehensive review of clinical trial data comparing the efficacy and safety of the tricyclic antidepressant lofepramine against other common antidepressants, including imipramine, amitriptyline, and fluoxetine. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of quantitative data, experimental protocols, and the underlying signaling pathways.
Lofepramine, a tricyclic antidepressant (TCA), has been the subject of numerous clinical trials to evaluate its performance relative to other antidepressants. These studies provide valuable insights into its efficacy and safety profile, aiding in informed decision-making in clinical practice and future drug development. This guide synthesizes the findings from key head-to-head clinical trials, presenting the data in a clear and comparative format.
Mechanism of Action: A Dual Approach to Neurotransmitter Modulation
Lofepramine primarily exerts its antidepressant effects by inhibiting the reuptake of two key neurotransmitters in the brain: norepinephrine and serotonin.[1][2] By blocking the respective transporter proteins (NET and SERT) on the presynaptic neuron, lofepramine increases the concentration of these neurotransmitters in the synaptic cleft. This enhanced availability of norepinephrine and serotonin leads to increased signaling with postsynaptic neurons, which is believed to be the primary mechanism for alleviating depressive symptoms.
The downstream signaling pathways initiated by increased norepinephrine and serotonin are complex and involve multiple intracellular cascades. These pathways ultimately lead to changes in gene expression and neuroplasticity, contributing to the therapeutic effects of the antidepressant.
Comparative Efficacy: Lofepramine vs. Other Antidepressants
Head-to-head clinical trials have compared the efficacy of lofepramine with established TCAs like imipramine and amitriptyline, as well as with the selective serotonin reuptake inhibitor (SSRI) fluoxetine. Efficacy is typically assessed using standardized depression rating scales, such as the Hamilton Depression Rating Scale (HDRS).
| Comparator | Key Efficacy Findings | Supporting Clinical Trial Data |
| Imipramine | Multiple double-blind trials have shown that lofepramine has a comparable antidepressant effect to imipramine.[2][3] No statistically significant differences in clinical response were observed between the two drugs.[3][4] | In a study of 139 patients with primary depression, both lofepramine and imipramine showed significantly greater clinical improvement than placebo, with no significant difference between the two active treatments.[4] Another trial with 62 patients found that by the fifth week of treatment, 15 out of 31 patients in the lofepramine group and 18 out of 31 in the imipramine group had recovered, a non-significant difference.[2] |
| Amitriptyline | Clinical trials comparing lofepramine and amitriptyline have generally found no significant difference in their overall therapeutic efficacy.[1][5] One study noted that patients with endogenous depression responded more rapidly to lofepramine.[5] | A double-blind controlled trial with 46 patients showed no significant difference in Hamilton Depression Rating Scale scores between lofepramine and amitriptyline after four weeks.[5] A study involving 22 patients with endogenous depression reported that lofepramine had a significantly greater therapeutic efficacy than amitriptyline.[6] |
| Fluoxetine | A double-blind controlled comparison in 183 patients with major depressive illness found no difference in the total HDRS scores between the lofepramine and fluoxetine groups after six weeks of treatment.[7] | Both treatment groups showed a significant reduction in mean HDRS scores from baseline (p < 0.001), with no significant differences between the two antidepressants.[7] |
Safety and Tolerability Profile: A Comparative Overview
A key differentiator for lofepramine in clinical trials has been its favorable side-effect profile compared to older TCAs. Tolerability is a critical factor in patient adherence to antidepressant medication.
| Comparator | Key Safety and Tolerability Findings | Supporting Clinical Trial Data |
| Imipramine | Lofepramine consistently demonstrates a better side-effect profile than imipramine, with a significantly lower incidence of severe and moderate side effects.[3][4] The most notable difference is the lower occurrence of dry mouth with lofepramine.[4] | In a trial with 139 patients, the number of patients reporting severe or moderate side effects was statistically significantly lower in the lofepramine group compared to the imipramine group. For severe or moderate dry mouth, the incidence was nearly three times lower with lofepramine (8 patients) compared to imipramine (21 patients).[4] |
| Amitriptyline | Studies have shown that lofepramine is better tolerated than amitriptyline.[6] One trial reported that adverse effects were similar between the two groups,[5] while another found significantly fewer side effects with lofepramine. | In a study of 22 patients, the side effects of amitriptyline, particularly blood pressure dysregulation, were greater than those of lofepramine.[6] A comparative study with 60 outpatients found that xerostomia (dry mouth) was less frequent with lofepramine.[1] |
| Fluoxetine | When compared to the SSRI fluoxetine, lofepramine was associated with a higher incidence of anticholinergic side effects.[7] However, the adverse effects were generally mild, and few patients discontinued treatment due to them.[7] | In a double-blind trial, anticholinergic side effects were more common in the lofepramine group.[7] |
Experimental Protocols: A Look into the Methodology of Key Clinical Trials
The clinical trials cited in this guide generally followed a double-blind, randomized, controlled design, which is the gold standard for assessing the efficacy and safety of new treatments.
Patient Population: The studies typically included adult patients diagnosed with major depressive disorder according to established diagnostic criteria, such as the DSM-III-R.[7]
Dosage: Dosages were administered according to standard clinical practice. For example, in one trial, patients received either 210 mg of lofepramine daily or 150 mg of imipramine daily.[3] In another, the dosage was 70 mg t.i.d. for lofepramine and 50 mg t.i.d. for imipramine.[2]
Efficacy Assessment: The primary measure of efficacy was the change in scores on depression rating scales from baseline to the end of the treatment period. The Hamilton Depression Rating Scale (HDRS) was a commonly used instrument.[5][7]
Safety Assessment: Safety and tolerability were assessed by recording all adverse events reported by the patients. The severity and frequency of these events were then compared between the treatment groups.
Conclusion
The body of evidence from head-to-head clinical trials suggests that lofepramine is an effective antidepressant with an efficacy comparable to that of other TCAs like imipramine and amitriptyline, as well as the SSRI fluoxetine. Its primary advantage lies in its superior safety and tolerability profile, particularly when compared to older TCAs, with a lower incidence of anticholinergic side effects. This makes lofepramine a valuable therapeutic option for patients with major depressive disorder, especially for those who may be more susceptible to the side effects of other antidepressants. Further research could explore the long-term comparative efficacy and safety of lofepramine and investigate its effectiveness in specific subtypes of depression.
References
- 1. [Lofepramine: a comparative clinical study with amitriptyline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative clinical evaluation of lofepramine and imipramine. Psychiatric aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Clinical trial of lofepramine versus imipramine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A double blind comparison of lofepramine, imipramine and placebo in patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The comparative antidepressant value of lofepramine and amitriptyline. Results of a controlled trial with comments on the scales used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A double-blind trial with amitriptyline and lofepramine in the treatment of endogenous depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A double-blind controlled comparison of fluoxetine and lofepramine in major depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterium Labeling: A Comparative Analysis of its Isotopic Effect on Lofepramine Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolism of the tricyclic antidepressant lofepramine and a hypothetical deuterated analog. The introduction of deuterium at specific molecular positions is a strategic approach in drug development to favorably alter pharmacokinetic profiles. By leveraging the kinetic isotope effect (KIE), deuterium substitution can slow metabolic processes, potentially leading to improved drug exposure, reduced dosing frequency, and a better safety profile. This guide will delve into the metabolic pathways of lofepramine, propose a rationale for deuteration, and present hypothetical comparative data and the experimental protocols required to validate these hypotheses.
Understanding Lofepramine Metabolism
Lofepramine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[1] The major metabolic pathway involves the cleavage of the p-chlorophenacyl group to form its active metabolite, desipramine.[2][3] Other significant metabolic routes include N-demethylation, aromatic hydroxylation, and subsequent conjugation for excretion.[4] Desipramine itself is further metabolized. The complex metabolic profile of lofepramine presents several opportunities for modification through deuterium labeling.
The Deuterium Isotope Effect in Drug Metabolism
The substitution of a hydrogen atom with its heavier isotope, deuterium, can significantly impact the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[5][6] This is because the carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher bond dissociation energy than a carbon-hydrogen (C-H) bond.[5] In drug metabolism, if the cleavage of a C-H bond is the rate-limiting step in a metabolic transformation, replacing that hydrogen with deuterium can slow down the reaction. This can lead to a longer drug half-life, increased plasma concentrations, and potentially a more favorable side-effect profile by reducing the formation of certain metabolites.[6]
Hypothetical Comparison: Lofepramine vs. Deuterated Lofepramine
For the purpose of this guide, we will consider a hypothetical deuterated version of lofepramine, "Deutero-Lofepramine," where deuterium atoms are strategically placed at metabolically labile positions. A logical site for deuteration would be the N-methyl group and the benzylic position of the p-chlorophenacyl group, as these are primary sites of metabolic attack leading to N-demethylation and cleavage to desipramine, respectively.
Table 1: Predicted Pharmacokinetic Parameters of Lofepramine vs. Deutero-Lofepramine (Hypothetical Data)
| Parameter | Standard Lofepramine | Deutero-Lofepramine (Predicted) | Percentage Change |
| Half-life (t½) | ~5 hours | ~8-10 hours | +60-100% |
| Peak Plasma Concentration (Cmax) | Variable | Increased | +20-40% |
| Area Under the Curve (AUC) | Moderate | Significantly Increased | +50-80% |
| Metabolite Formation (Desipramine) | Rapid and Extensive | Slower Formation | -30-50% |
| Metabolite Formation (N-desmethyl-lofepramine) | Significant | Reduced Formation | -40-60% |
Table 2: In Vitro Metabolic Stability in Human Liver Microsomes (Hypothetical Data)
| Compound | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |
| Standard Lofepramine | 150 | 4.6 |
| Deutero-Lofepramine | 75 | 9.2 |
Experimental Protocols
To validate the hypothetical advantages of Deutero-Lofepramine, the following experimental protocols would be essential.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of lofepramine and Deutero-Lofepramine in human liver microsomes.
Methodology:
-
Incubation: Human liver microsomes (0.5 mg/mL) are incubated with lofepramine or Deutero-Lofepramine (1 µM) in a phosphate buffer (pH 7.4) containing MgCl₂.
-
Reaction Initiation: The reaction is initiated by the addition of NADPH (1 mM).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent drug.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance and half-life.
Metabolite Identification and Profiling
Objective: To identify and quantify the metabolites of lofepramine and Deutero-Lofepramine.
Methodology:
-
Incubation: Similar to the metabolic stability assay, but with a higher concentration of the test compound (e.g., 10 µM) to generate sufficient quantities of metabolites.
-
Sample Preparation: Following incubation, samples are processed to extract the drug and its metabolites.
-
LC-MS/MS Analysis: High-resolution mass spectrometry is used to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Quantitative Analysis: Key metabolites, such as desipramine and N-desmethyl-lofepramine, are quantified using reference standards.
Visualizing Metabolic Pathways and Experimental Workflow
Lofepramine Metabolism
Caption: Metabolic pathways of lofepramine.
Experimental Workflow for Comparative Metabolism Study
Caption: In vitro metabolism experimental workflow.
Conclusion
While direct experimental data on the isotopic effect of deuterium labeling on lofepramine metabolism is not yet available, the established principles of the kinetic isotope effect and the known metabolic pathways of lofepramine strongly suggest that strategic deuteration could significantly improve its pharmacokinetic profile. The hypothetical data presented in this guide illustrates the potential for a deuterated analog to exhibit a longer half-life and increased exposure, which could translate to a more favorable clinical profile. The provided experimental protocols offer a clear roadmap for researchers to investigate and validate these hypotheses, potentially paving the way for the development of a new generation of improved antidepressant therapies.
References
- 1. Lack of deuterium isotope effects in the antidepressant effects of (R)-ketamine in a chronic social defeat stress model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lofepramine - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of lofepramine in man: relationship to inhibition of noradrenaline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of lofepramine and imipramine in liver microsomes from rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
A Comparative Guide to Analytical Platforms for Lofepramine-d3 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical platforms for the accurate measurement of Lofepramine-d3, a deuterated internal standard crucial for the quantitative analysis of the tricyclic antidepressant Lofepramine in biological matrices. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their specific needs, supported by experimental data and detailed protocols.
Introduction to Lofepramine and the Role of Deuterated Standards
Lofepramine is a tricyclic antidepressant (TCA) primarily used in the treatment of depressive disorders.[1] It functions by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their concentrations in the synaptic cleft.[1] Lofepramine is extensively metabolized in the liver, with its major active metabolite being desipramine.[2][3]
In bioanalytical studies, particularly pharmacokinetic and toxicokinetic assessments, the use of stable isotope-labeled internal standards, such as this compound, is the gold standard for achieving accurate and precise quantification.[4] this compound has a chemical structure identical to Lofepramine, except that three hydrogen atoms have been replaced by deuterium. This subtle mass difference allows it to be distinguished by a mass spectrometer, while its similar physicochemical properties ensure it behaves almost identically to the analyte during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response.[4]
Comparison of Analytical Platforms
The quantification of this compound, and by extension Lofepramine, is predominantly achieved using chromatography coupled with mass spectrometry. The most common platforms include High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each platform offers a unique set of advantages and limitations in terms of sensitivity, speed, and applicability.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of HPLC-MS/MS, UPLC-MS/MS, and GC-MS for the analysis of tricyclic antidepressants like this compound in biological matrices such as plasma or serum. The values presented are representative and can vary based on the specific instrumentation, method optimization, and laboratory conditions.
| Parameter | HPLC-MS/MS | UPLC-MS/MS | GC-MS |
| Principle | Chromatographic separation followed by mass analysis of precursor and product ions. | Similar to HPLC-MS/MS but uses smaller particle size columns for higher resolution and speed. | Separation of volatile compounds followed by electron ionization and mass analysis. |
| Typical Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | 0.1 - 5 ng/mL | 1 - 20 ng/mL |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 10% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 10% | ± 20% |
| Analysis Run Time | 5 - 15 minutes | 1 - 5 minutes | 10 - 20 minutes |
| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction. | Protein precipitation, liquid-liquid extraction, or solid-phase extraction. | Derivatization often required for TCAs, followed by liquid-liquid or solid-phase extraction.[5] |
| Throughput | Moderate | High | Low to Moderate |
| Matrix Effects | Can be significant, requires careful management.[6] | Present, but often mitigated by the higher chromatographic resolution. | Less prone to ion suppression compared to ESI, but matrix can affect column performance. |
| Ionization Technique | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).[7] | Electrospray Ionization (ESI). | Electron Ionization (EI), Chemical Ionization (CI).[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative experimental protocols for the analysis of this compound using LC-MS/MS and GC-MS.
LC-MS/MS Method for this compound in Human Plasma
This protocol is a generalized procedure based on common practices for the analysis of tricyclic antidepressants in biological fluids.[9][10]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC-MS/MS Conditions
-
UPLC System: A system capable of handling high pressures, such as a Waters ACQUITY UPLC or equivalent.
-
Column: A sub-2 µm particle size column, for example, a BEH C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for Lofepramine and this compound would be monitored (e.g., based on their molecular weights and fragmentation patterns).
GC-MS Method for this compound in Human Plasma
This protocol outlines a general procedure for TCA analysis by GC-MS, which typically requires derivatization.[11][12]
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 500 µL of human plasma, add 50 µL of this compound internal standard.
-
Add 100 µL of 1M NaOH to basify the sample.
-
Add 5 mL of a mixture of hexane and isoamyl alcohol (99:1, v/v) and vortex for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Add 50 µL of a derivatizing agent (e.g., N-methyl-bis-trifluoroacetamide - MBTFA) and 50 µL of ethyl acetate.
-
Heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A capillary column suitable for drug analysis, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, ramp to 300°C.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized Lofepramine and this compound.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of Lofepramine.
Caption: General bioanalytical workflow for this compound.
Conclusion
The choice of an analytical platform for the measurement of this compound is a critical decision that depends on the specific requirements of the study.
-
UPLC-MS/MS stands out as the preferred method for high-throughput, sensitive, and rapid quantitative bioanalysis, making it ideal for pharmacokinetic studies in drug development.
-
HPLC-MS/MS remains a robust and reliable option, particularly in laboratories where UPLC is not available.
-
GC-MS , while offering high selectivity, generally involves more complex sample preparation and longer analysis times, making it less suitable for high-throughput applications but still a viable option for specific toxicological or forensic investigations.
By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can select and implement the most appropriate analytical platform to achieve reliable and accurate quantification of this compound in their studies.
References
- 1. What is the mechanism of Lofepramine Hydrochloride? [synapse.patsnap.com]
- 2. Metabolism of lofepramine and imipramine in liver microsomes from rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lofepramine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 5. ijnc.ir [ijnc.ir]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. mdpi.com [mdpi.com]
- 8. Positive and negative ion mass spectrometry of tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices [mdpi.com]
- 12. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Lofepramine-d3
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Lofepramine-d3, a deuterated analogue of the tricyclic antidepressant Lofepramine. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.
Lofepramine and its analogues are classified as harmful if swallowed and are very toxic to aquatic life with long-lasting effects[1]. Therefore, improper disposal can lead to significant environmental contamination and potential health hazards. The following procedures are designed to align with general laboratory safety standards and pharmaceutical waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or a fume hood to avoid inhalation[1][2]. In case of a spill, the material should be collected, treated as hazardous waste, and the area should be thoroughly cleaned[3].
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash[3][4].
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and related waste."
-
Segregate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste (e.g., solutions containing this compound).
-
-
Packaging of Waste:
-
Solid Waste: Place all contaminated solid materials into a designated, sealable, and clearly labeled hazardous waste bag or container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container. Ensure the container is appropriate for the solvent used. Do not overfill containers; a headspace of at least 10% is recommended[5].
-
Empty Containers: "Empty" containers of this compound must also be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[3].
-
-
Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials[4].
-
Ensure that the storage area has secondary containment to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Quantitative Hazard Data
The following table summarizes key hazard information for Lofepramine, which should be considered applicable to this compound in the absence of specific data for the deuterated form.
| Hazard Classification | GHS Code | Description | Source |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | [1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Workflow for this compound Waste Disposal.
By adhering to these detailed procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Personal protective equipment for handling Lofepramine-d3
This guide provides immediate, essential safety and logistical information for the handling of Lofepramine-d3. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Component | Standard | Material Specification | Purpose |
| Eye Protection | ANSI Z87.1 / EN 166 | Polycarbonate | Protects eyes from splashes and airborne particles.[1] |
| Hand Protection | ASTM D6319 / EN 455 | Nitrile Gloves | Provides a barrier against skin contact with the chemical.[1][2] |
| Body Protection | --- | Laboratory Coat | Prevents contamination of personal clothing.[1][2] |
| Respiratory | NIOSH (US) / EN 149 (EU) | N95 or equivalent | Required when ventilation is insufficient or when handling powder.[1] |
Operational Plan for Safe Handling
Adherence to a strict operational plan is crucial for the safe handling of this compound. The following step-by-step procedure outlines the key stages from receipt to use of the compound.
1. Receiving and Inspection:
- Upon receipt, visually inspect the package for any signs of damage or leakage.
- Wear appropriate PPE (gloves and eye protection) during inspection.
- Verify that the container is properly labeled with the chemical name and hazard information.
2. Storage:
- Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
- Keep it away from incompatible materials and sources of ignition.[2]
- The recommended storage temperature is at room temperature in the continental US, though this may vary elsewhere.[3]
3. Preparation and Use:
- All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
- Don the full required PPE as specified in the table above.
- Avoid inhalation of dust or fumes.[1][2]
- Prevent contact with skin and eyes.[1][2]
- Do not eat, drink, or smoke in the handling area.[1][4]
- After handling, wash hands thoroughly with soap and water.[1][4]
4. Emergency Procedures:
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
- Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water. If irritation persists, seek medical attention.[1]
- Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Segregate this compound waste from other laboratory waste streams.
- This includes unused product, contaminated consumables (e.g., pipette tips, gloves), and empty containers.
2. Waste Collection and Labeling:
- Collect all this compound waste in a designated, properly labeled, and sealed container.
- The label should clearly indicate "Hazardous Waste" and include the chemical name.
3. Disposal Procedure:
- Dispose of the contents and container to an approved waste disposal plant.[1][2]
- Follow all local, state, and federal regulations for hazardous waste disposal.
- For unused or expired medicine, a drug take-back program is the best option if available.[5][6]
- If a take-back program is not accessible, the material can be disposed of in the trash by mixing it with an undesirable substance like dirt or cat litter, then sealing it in a plastic bag.[7][8] Never flush it down the toilet unless it is on the FDA's flush list.[6]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 2. Lofepramine hydrochloride|MSDS [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 6. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
